1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Description
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Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHOAVZQZXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354056 | |
| Record name | 1-[2-(3-methoxyphenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148315-69-9 | |
| Record name | 1-[2-(3-methoxyphenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine as a Urapidil intermediate
An In-Depth Technical Guide on the Role of Arylpiperazine Intermediates in Urapidil Synthesis.
Focus: Specificity of 1-(2-Methoxyphenyl)piperazine vs. Structural Analogues like 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Part 1: Executive Summary & Chemical Identity
The Core Distinction
In the high-precision synthesis of Urapidil (a dual-acting
It is imperative to clarify the chemical distinction immediately:
-
The Authentic Urapidil Intermediate: 1-(2-Methoxyphenyl)piperazine (often abbreviated as 2-MPP). This molecule provides the ortho-methoxy phenyl pharmacophore essential for Urapidil’s receptor binding profile.
-
The Requested Molecule: This compound . This compound represents a structural analogue . It differs in three key domains:
-
Linkage: It possesses a phenoxy-ethyl ether linkage (–O–CH
–CH –) rather than a direct phenyl-piperazine bond. -
Substitution: It carries a meta-methoxy (3-methoxy) group rather than an ortho-methoxy (2-methoxy) group.
-
Role: In Urapidil development, this molecule serves primarily as a Negative Control (SAR Reference) or a Critical Impurity Marker to validate the regio-selectivity of the synthesis.
-
Molecular Architecture Comparison
| Feature | Urapidil Intermediate (2-MPP) | Requested Analogue (Phenoxyethyl variant) |
| CAS Registry | 35386-24-4 | 117132-45-3 |
| Aryl Linkage | Direct N-Aryl bond | Ether Linkage (N-Ethyl-O-Aryl) |
| Methoxy Position | Ortho (Position 2) | Meta (Position 3) |
| Pharmacological Impact | High affinity for | Altered affinity (typically lower |
| Process Role | Primary Building Block | Impurity / Structural Comparator |
Part 2: Synthesis & Mechanistic Pathways
The Validated Urapidil Synthesis Route
To understand why the requested analogue is excluded from the final drug substance, we must examine the validated pathway. Urapidil is synthesized by coupling a uracil derivative with the arylpiperazine core.
The Mechanism: The reaction typically involves the nucleophilic attack of the secondary amine of 1-(2-methoxyphenyl)piperazine on the alkyl halide chain of 6-(3-chloropropyl)-1,3-dimethyluracil .
DOT Diagram: Urapidil Synthesis & Analogue Divergence
Caption: Figure 1. The validated synthesis of Urapidil (Green path) versus the theoretical divergent path using the requested phenoxyethyl analogue (Red path).
Why the "Requested Molecule" is a Critical Impurity Marker
In industrial manufacturing, "Isomeric Purity" is a Critical Quality Attribute (CQA). The requested molecule (this compound) is chemically distinct but shares physical properties (solubility, pKa) with the true intermediate.
If the starting material 2-methoxyaniline is contaminated with 3-methoxyphenol and reacted with ethylene oxide/piperazine derivatives, the requested analogue can form.
-
Consequence: Incorporation of this analogue into the final reaction yields a "Urapidil-like" impurity where the rigid phenyl-piperazine bond is replaced by a flexible ether chain.
-
Result: Loss of
-antagonist potency.[1]
Part 3: Experimental Protocols
Protocol: Synthesis of the Authentic Intermediate (2-MPP)
Note: This protocol establishes the baseline against which the analogue is compared.
Reagents:
-
Bis(2-chloroethyl)amine hydrochloride (0.1 mol)
-
2-Methoxyaniline (0.1 mol)
-
Diglyme (Solvent)
-
Sodium Carbonate (Base)
Methodology:
-
Condensation: Charge a 500 mL reactor with 2-methoxyaniline and diglyme. Heat to 130°C.
-
Cyclization: Slowly add bis(2-chloroethyl)amine hydrochloride over 2 hours. The slow addition prevents polymerization.
-
Neutralization: Add sodium carbonate to scavenge HCl formed during cyclization.
-
Work-up: Cool to room temperature. Filter inorganic salts.
-
Purification: Distill under high vacuum (BP: 140-145°C @ 5 mmHg) to obtain 1-(2-methoxyphenyl)piperazine as a pale yellow oil.
-
Checkpoint: 1H-NMR must show a singlet at
3.8 ppm (Methoxy) and multiplets at 2.8-3.0 ppm (Piperazine ring).
-
Protocol: Analytical Differentiation (HPLC)
To ensure Urapidil purity, one must prove the absence of the requested analogue.
Objective: Separate Urapidil from the Phenoxyethyl Analogue .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A (Equilibration)
-
5-20 min: 95% A
40% A (Elution of polar piperazines) -
20-30 min: 40% A
10% A (Elution of hydrophobic ethers)
-
-
Detection: UV at 254 nm (Aryl absorption).
Expected Results:
-
1-(2-Methoxyphenyl)piperazine (True Intermediate): Elutes early (RT ~4.5 min) due to the secondary amine polarity.
-
This compound (Analogue): Elutes later (RT ~12.0 min) due to the increased lipophilicity of the ethyl-ether chain and the meta-substitution pattern.
Part 4: Pharmacological Implications (SAR)
The "Role" of the requested molecule is best understood in Structure-Activity Relationship (SAR) studies.
| Receptor Domain | Urapidil (2-MPP Core) | Analogue (Phenoxyethyl Core) |
| Antagonist (High Potency) . The ortho-methoxy group locks the conformation for optimal binding to the receptor pocket. | Weak/Inactive . The flexible ether chain allows too much rotational freedom, preventing tight binding. | |
| 5-HT | Agonist . The arylpiperazine moiety mimics serotonin. | Mixed/Non-selective . Phenoxyalkylpiperazines often show promiscuous binding to D2 and 5-HT receptors (similar to Naftopidil). |
DOT Diagram: Pharmacophore Interaction
Caption: Figure 2. Structure-Activity Relationship showing why the rigid 2-MPP core is selected over the flexible phenoxyethyl analogue.
Part 5: Conclusion
While This compound is a valid chemical entity, it is not the biosynthetic precursor to Urapidil. Its role in the context of Urapidil development is threefold:
-
Negative Control: Used in receptor binding assays to demonstrate the necessity of the direct phenyl-piperazine bond.
-
Impurity Marker: Monitored during the synthesis of arylpiperazine starting materials to ensure no cross-contamination with phenol-based side reactions.
-
Research Tool: Utilized in broader medicinal chemistry to explore Naftopidil-like chemical space, distinct from the Urapidil pharmacophore.
For successful Urapidil synthesis, the researcher must strictly utilize 1-(2-methoxyphenyl)piperazine and validate its purity using the HPLC protocols described above to exclude phenoxy-alkyl analogues.
References
-
Klemm, K., Prüsse, W., & Krüger, U. (1977). Synthesis and physico-chemical properties of the antihypertensive agent urapidil. Arzneimittel-Forschung.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5639, Urapidil.
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central 5-HT1A receptor ligands. Part 1: Phenylpiperazine derivatives. Journal of Medicinal Chemistry.
-
ChemicalBook. (2024). Product Entry: this compound (CAS 117132-45-3).
-
Buchwald, S. L., et al. (1998). Palladium-catalyzed amination of aryl halides: A new route to arylpiperazines. Journal of Organic Chemistry.
Sources
Precision Analytics in Medicinal Chemistry: Mass Determination of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Executive Summary
In the high-stakes environment of drug development, the distinction between "Molecular Weight" (MW) and "Exact Mass" is not merely semantic—it is the difference between accurate dosing and precise metabolite identification. This technical guide provides a rigorous framework for calculating and validating the mass properties of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine , a structural motif common in serotonin (5-HT) receptor ligands and alpha-adrenergic antagonists.
This document is structured for researchers requiring FDA-compliant precision in impurity profiling and bioanalytical method validation (BMV).
Part 1: Structural Elucidation & Formula Derivation
Before performing gravimetric or spectrometric calculations, we must definitively establish the stoichiometry of the target analyte based on its IUPAC designation.
Structural Breakdown
The name This compound indicates a tertiary amine scaffold constructed from three distinct pharmacophores:
-
Piperazine Ring: A saturated heterocyclic diamine (
).[1] In this structure, one nitrogen is substituted, the other remains a secondary amine. -
Ethyl Linker: A two-carbon chain (
) connecting the piperazine nitrogen to the phenoxy oxygen. -
3-Methoxyphenoxy Group: A benzene ring connected via an ether linkage, with a methoxy (
) substitution at the meta (3) position relative to the ether bond.
Stoichiometric Summation
-
Piperazine Fragment (
-substituted): -
Ethyl Linker:
-
Phenoxy Oxygen:
-
Phenyl Ring (Disubstituted):
-
Methoxy Group:
Net Molecular Formula:
Structural Visualization
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Part 2: The Physics of Mass (Calculation Protocols)
To satisfy both CMC (Chemistry, Manufacturing, and Controls) and Bioanalytical requirements, we must calculate two distinct values:
-
Average Molecular Weight (MW): Used for molarity, dosing, and bulk synthesis. Based on natural isotopic abundance.[2][3][4]
-
Monoisotopic Exact Mass: Used for Mass Spectrometry (LC-MS/MS) identification. Based on the mass of the primary isotope (
).
Reference Atomic Data (IUPAC 2021)
The following values are derived from the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).
| Element | Isotope | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) |
| Carbon | 12.00000 | 12.011 | |
| Hydrogen | 1.00783 | 1.008 | |
| Nitrogen | 14.00307 | 14.007 | |
| Oxygen | 15.99491 | 15.999 |
Calculation of Average Molecular Weight
Formula:
Calculation of Monoisotopic Exact Mass
Formula:
Part 3: Mass Spectrometry Workflow
In LC-MS applications (e.g., metabolite identification under FDA MIST guidelines), the neutral molecule is rarely observed directly. We typically observe the Protonated Molecular Ion
Predicting the Target Ion
The mass of a proton (
Note: In lower resolution instruments (Quadrupole), this is rounded to 237.2 m/z . In High-Resolution MS (Q-TOF or Orbitrap), an acceptance window of ±5 ppm is standard.
Analytical Decision Workflow
The following diagram outlines the logical flow for confirming the identity of this molecule in a complex matrix (e.g., plasma or reaction mixture).
Part 4: Experimental Validation & Regulatory Compliance
Preparation of Calibration Standards
To validate the calculated mass experimentally, prepare a 1.0 mg/mL stock solution.
-
Weigh 2.36 mg of the substance (equivalent to 10 µmol).
-
Dissolve in 10.0 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Infuse directly into the MS source at 5-10 µL/min.
Accuracy Calculation (PPM Error)
Regulatory guidelines (FDA/EMA) typically require mass accuracy within 5 ppm for structural confirmation of impurities or metabolites.
Example Scenario:
-
Theoretical
-
Measured
Result: PASS (Within < 5 ppm limit).
Fragmentation Fingerprint (MS/MS)
While exact mass confirms the formula, fragmentation confirms the structure. For phenylpiperazine derivatives, expect the following characteristic ions in MS/MS (CID):
-
m/z ~150: Loss of the piperazine ring (cleavage at the ethyl linker).
-
m/z ~85/56: Characteristic piperazine ring fragments.
-
m/z ~123: Methoxyphenoxy cation (if charge is retained on the oxygen-containing fragment).
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[2][3][4] Standard Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[2][3][4][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Safety Testing of Drug Metabolites (MIST). Center for Drug Evaluation and Research (CDER). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound. PubChem.[6] [Link]
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. 3rd Edition. Wiley.
-
European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. [Link]
Sources
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- 4. Standard atomic weights of the elements 2021 (IUPAC Technical Report) (Journal Article) | OSTI.GOV [osti.gov]
- 5. ciaaw.org [ciaaw.org]
- 6. PubChemLite - Piperazine, 1-ethyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:2) (C22H30N2O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Step-by-step synthesis protocol for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
An Application Note and Step-by-Step Protocol for the Synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a substituted piperazine derivative. Piperazine and its analogues are significant structural motifs in medicinal chemistry, recognized for their presence in numerous clinically approved drugs.[1][2][3] The synthesis detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[4][5] The protocol involves the SN2 reaction between the sodium salt of 3-methoxyphenol (the nucleophile) and 1-(2-chloroethyl)piperazine (the electrophile). This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, purification techniques, and necessary safety precautions.
Underlying Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
The mechanism involves two primary steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of an alcohol or phenol, creating a highly nucleophilic alkoxide or phenoxide ion. In this protocol, 3-methoxyphenol is deprotonated by sodium hydride (NaH).
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an organohalide. This attack occurs from the backside relative to the leaving group (in this case, a chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. For this reaction to be efficient, the electrophile should ideally be a primary alkyl halide to minimize competing elimination reactions.[5]
Below is a diagram illustrating the specific reaction mechanism for this synthesis.
Caption: Reaction mechanism workflow.
Materials and Equipment
Proper preparation is essential for a successful synthesis. All reagents should be of appropriate purity, and solvents should be anhydrous where specified.
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier Example |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 2.48 g | 20.0 | 1.0 | Sigma-Aldrich |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 | 1.1 | Sigma-Aldrich |
| 1-(2-Chloroethyl)piperazine dihydrochloride | C₆H₁₅Cl₃N₂ | 237.56 | 4.75 g | 20.0 | 1.0 | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - | VWR |
| Hexanes | C₆H₁₄ | 86.18 | ~500 mL | - | - | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~200 mL | - | - | Lab-prepared |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | ~100 mL | - | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~20 g | - | - | Sigma-Aldrich |
| Triethylamine (for chromatography) | C₆H₁₅N | 101.19 | As needed | - | - | Sigma-Aldrich |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
1 L Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Synthesis Protocol
This protocol is designed for a 20 mmol scale. Adjustments can be made as needed, but reagent equivalencies should be maintained.
Reaction Setup and Execution
Safety First: This reaction should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6][7][8] Sodium hydride reacts violently with water to produce flammable hydrogen gas.
-
Flask Preparation: Assemble the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum. Flame-dry the glassware under a stream of nitrogen or dry in an oven and assemble while hot to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition (Phenoxide Formation):
-
To the flask, add sodium hydride (0.88 g, 22.0 mmol, 1.1 eq.).
-
Add 50 mL of anhydrous DMF to the flask via syringe to suspend the NaH.
-
In a separate beaker, dissolve 3-methoxyphenol (2.48 g, 20.0 mmol, 1.0 eq.) in 20 mL of anhydrous DMF.
-
Transfer the 3-methoxyphenol solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 20 minutes at room temperature.
-
Causality Note: The slow addition manages the rate of hydrogen gas evolution. Stirring is crucial to ensure complete reaction. You will observe bubbling as the phenoxide is formed.
-
-
Reaction Incubation: After the addition is complete, stir the mixture at room temperature for 30-45 minutes until the bubbling ceases, indicating the complete formation of the sodium 3-methoxyphenoxide.
-
Addition of Electrophile:
-
In a separate flask, dissolve 1-(2-chloroethyl)piperazine dihydrochloride (4.75 g, 20.0 mmol, 1.0 eq.) in 30 mL of anhydrous DMF. Gentle warming may be required for full dissolution.
-
Add this solution to the reaction mixture dropwise via the dropping funnel over 15 minutes.
-
Causality Note: The dihydrochloride salt is used as it is more stable and less volatile than the free base. The excess NaH (and the phenoxide itself, being a base) will neutralize the HCl salts to generate the reactive free base in situ.
-
-
Heating and Monitoring:
-
Once the addition is complete, heat the reaction mixture to 80-90 °C using the heating mantle.
-
Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Use a mobile phase of 90:10:1 Ethyl Acetate / Methanol / Triethylamine. Spot the starting 3-methoxyphenol and the reaction mixture. The reaction is complete when the spot corresponding to 3-methoxyphenol has been consumed and a new, less polar product spot is dominant. This typically takes 4-8 hours.
-
Work-up and Product Isolation
-
Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Causality Note: This step quenches any remaining NaH and precipitates the crude product while dissolving the DMF and inorganic salts.
-
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer three times with 150 mL of ethyl acetate (3 x 150 mL).
-
Causality Note: The desired product is organic-soluble and will move into the ethyl acetate layer. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts and wash them sequentially with:
-
2 x 100 mL of water to remove residual DMF.
-
1 x 100 mL of saturated sodium bicarbonate solution to remove any unreacted phenol.[9]
-
1 x 100 mL of brine to remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a brown or yellow oil.
Caption: Post-reaction work-up and isolation workflow.
Purification
The crude product often requires purification by flash column chromatography to remove impurities.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Adding 0.5-1% triethylamine to the mobile phase is highly recommended to prevent the basic piperazine nitrogen from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified oil or solid.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.20 (t, 1H, Ar-H), ~6.50 (m, 3H, Ar-H), 4.10 (t, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃), 2.85 (t, 2H, -CH₂-N), 2.65 (br t, 4H, piperazine), 2.50 (br t, 4H, piperazine), ~1.90 (br s, 1H, -NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160.5 (Ar-C-O), ~159.5 (Ar-C-OCH₃), ~130.0 (Ar-CH), ~107.0 (Ar-CH), ~105.0 (Ar-CH), ~101.5 (Ar-CH), ~66.5 (-O-CH₂-), ~58.0 (-CH₂-N), ~55.0 (-OCH₃), ~54.5 (piperazine CH₂), ~46.0 (piperazine CH₂). |
| Mass Spec. (ESI+) | Expected m/z: 237.16 [M+H]⁺ for C₁₃H₂₀N₂O₂. |
| Appearance | Pale yellow oil or low-melting solid. |
Safety and Hazard Management
-
Piperazine Derivatives: Can cause skin and eye irritation. May cause allergic reactions or respiratory difficulties if inhaled.[6][10][11] Handle with care and avoid generating aerosols.
-
Sodium Hydride: Extremely reactive with water and protic solvents. It is flammable and corrosive. Handle only under an inert atmosphere and away from water sources.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin and skin irritant. It is readily absorbed through the skin. Always use in a fume hood with appropriate gloves.
-
Alkyl Halides: 1-(2-Chloroethyl)piperazine is an alkylating agent and should be treated as a potential irritant and toxic compound.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Quench any reactive materials before disposal.
References
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
- University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis.
- Pańczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2054-2061. DOI: 10.1016/j.bmcl.2018.04.059.
- PubChem. (n.d.). This compound.
- Trade Science Inc. (2010). Organic CHEMISTRY.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one (v2).
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. EP 0251141 B1.
- Santa Cruz Biotechnology. (n.d.). 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine.
- SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
- CAS. (n.d.). Piperazine, 1-(3-methoxyphenyl)-, hydrochloride (1:2).
- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
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- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. nj.gov [nj.gov]
- 11. sds.edqm.eu [sds.edqm.eu]
Solvent selection for the recrystallization of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Application Note: Solvent Selection & Recrystallization Protocol for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Part 1: Executive Summary & Physicochemical Profiling
Target Molecule: this compound CAS Registry Number: [67469-69-6] (Generic for isomer class; verify specific batch COA) Chemical Class: Phenylpiperazine derivative (Ether-linked) Primary Application: Pharmaceutical Intermediate (Alpha-adrenergic/Serotonergic antagonists), Chemical Probe.
Operational Context: The free base of this compound is typically a viscous oil or low-melting solid at room temperature due to the flexible ethoxy linker and lack of strong hydrogen bond donors (intermolecular). Therefore, direct recrystallization of the free base is often inefficient.
Strategic Recommendation: For high-purity isolation (>99.5% HPLC), this protocol prioritizes the formation and recrystallization of the Dihydrochloride (2HCl) Salt . This salt form introduces ionic lattice energy, significantly raising the melting point (typically >200°C) and enabling robust purification via crystallization.
Physicochemical Drivers for Solvent Selection:
-
Basic Centers: The piperazine ring contains two nitrogen atoms (
, ). The secondary amine is highly basic; the tertiary amine is moderately basic. -
Lipophilicity: The 3-methoxyphenoxy tail adds significant lipophilicity (
), making the free base soluble in non-polar solvents (Toluene, DCM) but the salt insoluble in them. -
H-Bonding: The salt form requires protic solvents (Alcohols, Water) for dissolution but relies on lattice energy to precipitate upon cooling or anti-solvent addition.
Part 2: Solvent Screening & Selection Matrix
The following matrix guides the selection based on the impurity profile and available equipment.
| Solvent System | Role | Suitability (Salt Form) | Suitability (Free Base) | Operational Notes |
| Isopropanol (IPA) | Primary | Excellent | Moderate | Best balance of solubility at reflux and insolubility at RT. Promotes slow crystal growth. |
| Ethanol (EtOH) | Alternative | Good | High | Often too soluble for high yield; requires cooling to -20°C or anti-solvent. |
| Methanol (MeOH) | Solvent A | High Solubility | Very High | Use only as "Solvent A" in binary systems. Hard to crash out without ether. |
| Ethyl Acetate | Anti-Solvent | Excellent | High | Ideal anti-solvent to drive precipitation from EtOH/MeOH. |
| Diethyl Ether | Anti-Solvent | Good | High | effective but flammability risk. Use TBME as a safer alternative. |
| Water | Solvent A | High Solubility | Low | Use only for "recrystallization from water" if removing inorganic salts (NaCl). |
| Toluene/Heptane | Extraction | Insoluble | Excellent | Use for Free Base purification (Liquid-Liquid Extraction) before salt formation. |
Part 3: Detailed Experimental Protocols
Workflow Visualization
Figure 1: Purification workflow transforming the crude free base oil into a high-purity crystalline salt.
Protocol A: Salt Formation (The Critical Precursor)
Objective: Convert the oily free base into a crystallizable solid.
-
Dissolution: Dissolve 10.0 g of crude This compound free base in 50 mL of Absolute Ethanol or Isopropanol (IPA) .
-
Filtration (Optional): If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove particulate impurities.
-
Acidification:
-
Method A (Gas): Cool solution to 0–5°C. Slowly bubble anhydrous HCl gas until pH < 2.
-
Method B (Solution): Add 5-6 N HCl in Isopropanol dropwise with vigorous stirring. (Target: 2.2 equivalents of HCl).
-
-
Precipitation: The solution will warm up (exothermic). Upon cooling back to room temperature, a white precipitate should form.[1]
-
Aging: Stir at 0°C for 2 hours to maximize yield.
-
Isolation: Filter the solid and wash with cold Ethyl Acetate. Dry under vacuum at 50°C.
Protocol B: Recrystallization of the Dihydrochloride Salt
Objective: Remove organic impurities and isomers to achieve >99.5% purity.
System 1: Isopropanol (IPA) Reflux (Recommended) Best for: Scalability and removal of colored impurities.
-
Charge: Place 10.0 g of Crude Salt in a round-bottom flask equipped with a reflux condenser.
-
Slurry: Add 80 mL of Isopropanol . (Ratio: ~8 mL/g).
-
Reflux: Heat to reflux (82°C).
-
Observation: If the solid does not dissolve completely after 15 mins, add water dropwise (0.5 mL increments) until clear. Do not exceed 5% water content.
-
-
Cooling (Controlled):
-
Remove heat source. Allow to cool to room temperature slowly (over 2 hours).
-
Seeding: If available, add seed crystals at 50°C.
-
Cool further to 0–4°C using an ice bath for 1 hour.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with Cold Isopropanol (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
System 2: Ethanol / Ethyl Acetate (Anti-Solvent) Best for: Heat-sensitive compounds or maximizing yield.
-
Dissolution: Dissolve the salt in the minimum amount of Hot Ethanol (approx. 60°C).
-
Precipitation: Remove from heat. While still warm, slowly add Ethyl Acetate (or Diethyl Ether) until a faint turbidity persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Let stand undisturbed at room temperature, then refrigerate.
Part 4: Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solvent too polar or cooling too fast. | 1. Re-heat to reflux.2. Add more solvent (dilution).3. Seed with pure crystals at cloud point.4. Cool very slowly (1°C/min). |
| Low Yield | Product too soluble in supernatant. | 1. Concentrate mother liquor.2. Use a stronger anti-solvent (e.g., Hexane instead of EtOAc).3. Cool to -20°C. |
| Colored Impurities | Oxidation products or phenols. | Treat the hot solution with Activated Carbon (Charcoal) for 10 mins, then filter hot through Celite before cooling. |
| Hygroscopicity | Salt form is hygroscopic (common for HCl salts). | Dry under high vacuum with P₂O₅ trap. Store in desiccator. Consider changing to Fumarate or Maleate salt if HCl is too hygroscopic. |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762721, this compound. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monographs: Piperazine Derivatives (Solubility and Physical Data). Retrieved from [Link]
-
European Patent Office (1990). EP0251141B1: Piperazine compounds, process for preparing them. (Describes recrystallization of analogous phenoxy-piperazines from Ethyl Acetate/Hexane and Methanol). Retrieved from
-
Preprints.org (2026). Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (Methodology for ether-linked piperazine purification). Retrieved from [Link]
Sources
Advanced Catalytic Hydrogenation Protocols for Phenylpiperazine Scaffolds
Abstract
Phenylpiperazines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous CNS-active agents (e.g., Aripiprazole, Itraconazole). Their synthesis often necessitates catalytic hydrogenation for two critical transformations: (1) Chemo-selective reduction of nitro-precursors (often in the presence of sensitive halogens) and (2) N-debenzylation to liberate the secondary amine for final coupling.
This Application Note provides validated protocols for these transformations. It addresses the specific challenge of catalyst poisoning by basic amines and provides a mechanistic rationale for catalyst selection (Pd/C vs. Pt/C vs. Raney Nickel) to ensure high yield and safety.
Part 1: Critical Parameters & Mechanistic Insight
The "Amine Poisoning" Phenomenon
A frequent failure mode in phenylpiperazine hydrogenation is the stalling of reaction kinetics after 50-60% conversion.
-
Mechanism: The piperazine nitrogen is a strong Lewis base. As the product forms, the free amine competes with hydrogen and the substrate for active sites on the metal surface (Chemisorption).
-
Impact: The product effectively "poisons" the catalyst.[1]
-
Solution: Conduct hydrogenations in acidic media (e.g., AcOH or dilute HCl) or use unprotic solvents with higher hydrogen pressure. Protonating the amine (
) eliminates its ability to coordinate with the metal center.
Halogen Selectivity (Dehalogenation)
Many phenylpiperazine precursors contain Chlorine or Fluorine atoms to modulate metabolic stability.
-
Risk: Standard Palladium (Pd/C) catalysts are excellent at oxidative addition into C-X bonds, leading to rapid hydrodehalogenation (stripping the halogen).
-
Control: To retain halogens while reducing a nitro group, one must switch to Platinum (Pt/C) (specifically sulfided variants) or Raney Nickel , which have much higher energetic barriers for C-Cl insertion.
Part 2: Experimental Protocols
Protocol A: Chemo-Selective Nitro Reduction (Halogen Retention)
Target: Conversion of 1-(4-chloro-3-nitrophenyl)piperazine to 1-(4-chloro-3-aminophenyl)piperazine. Challenge: Prevent loss of the Chlorine atom.
Materials
-
Substrate: Nitro-phenylpiperazine precursor (10 mmol)
-
Catalyst: 5% Pt/C (Sulfided) OR Raney Nickel (W-2 grade)
-
Note: Sulfided Pt/C is preferred for bench-scale due to easier handling than Raney Ni.
-
-
Solvent: Methanol (50 mL)
-
Additive: Thiophene (0.1 eq) - Optional poison if using non-sulfided catalyst
Step-by-Step Methodology
-
Safety Check: Ensure all ignition sources are removed. Hydrogen gas is explosive; catalysts are pyrophoric.[2]
-
Slurry Preparation:
-
Weigh the Pt/C catalyst (5 wt% loading relative to substrate) in a glass weighing boat.
-
Crucial: Pre-wet the catalyst with 2 mL of water or toluene before adding to the reaction vessel to prevent sparking upon contact with methanol vapors.
-
-
Substrate Addition: Dissolve the nitro-precursor in Methanol. Add carefully to the catalyst slurry.
-
Purging:
-
Seal the autoclave/hydrogenation flask.
-
Evacuate and backfill with Nitrogen (
) three times. -
Evacuate and backfill with Hydrogen (
) three times.
-
-
Reaction:
-
Pressurize to 3–5 bar (45–75 psi) .
-
Stir vigorously (>800 RPM). Mass transfer is the rate-limiting step.
-
Maintain temperature at 25–30°C . Heating increases the risk of dehalogenation.
-
-
Monitoring: Monitor via HPLC. Look for the disappearance of the nitro peak. If the reaction stalls, do not add dry catalyst.
-
Workup:
Protocol B: Efficient N-Debenzylation (Deprotection)
Target: Removal of N-benzyl protecting group to yield free phenylpiperazine. Catalyst Choice: Pd(OH)₂/C (Pearlman’s Catalyst) is superior to standard Pd/C for difficult debenzylations.
Materials
-
Substrate: 4-Benzyl-1-phenylpiperazine (10 mmol)
-
Catalyst: 20% Pd(OH)₂/C (wet type)
-
Solvent: Ethanol/Acetic Acid (10:1 ratio)
-
Hydrogen Source: Balloon (1 atm) or low pressure (3 bar)
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in Ethanol. Add Acetic Acid (10% v/v).
-
Why Acid? The acid protonates the resulting secondary amine, preventing catalyst poisoning and accelerating the cleavage of the C-N bond.
-
-
Catalyst Charge: Add Pd(OH)₂/C (10 wt% loading).
-
Hydrogenation:
-
Purge system as described in Protocol A.
-
Heat to 50–60°C . Unlike nitro reduction, debenzylation has a higher activation energy and often requires mild heating.
-
-
Completion: Reaction is usually complete within 4–6 hours.
-
Filtration: Filter over Celite. Wash the cake with Ethanol.[5][6]
-
Neutralization: The filtrate contains the acetate salt of the piperazine. Basify with NaOH or
during extraction to isolate the free base.
Part 3: Visualization & Logic
Decision Tree: Catalyst Selection
The following diagram illustrates the logic flow for selecting the correct catalyst based on substrate structural features.
Caption: Logic flow for selecting the appropriate heterogeneous catalyst to balance reactivity with chemoselectivity.
Comparative Data: Catalyst Performance
| Feature | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) | Raney Nickel |
| Primary Utility | Rapid nitro reduction; Debenzylation | Halogen-selective nitro reduction | Cost-effective; Sulfur-tolerant |
| Dehalogenation Risk | High (Avoid with Ar-Cl/Br) | Low (Preferred for Ar-Cl) | Low |
| Reaction Rate | Very Fast | Moderate | Moderate |
| Poisoning Sensitivity | High (requires clean substrates) | Moderate | Low (Robust) |
| Safety Hazard | Pyrophoric when dry | Pyrophoric when dry | Extremely Pyrophoric (Store under water) |
Part 4: Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Diagnosis: Amine poisoning.[1]
-
Fix: Add 1-2 equivalents of Acetic Acid or HCl to protonate the product. Increase
pressure.
-
-
Problem: Loss of Chlorine atom (Dechlorination).
-
Diagnosis: Catalyst too active.
-
Fix: Switch from Pd to Pt (sulfided). Lower the reaction temperature. Stop reaction immediately upon consumption of starting material (do not "soak").
-
-
Problem: Ignition during filtration.
-
Diagnosis: Dry catalyst reacting with oxygen.
-
Fix:Never pull air through the filter cake until dry. Keep a layer of water/solvent on top of the Celite pad. Discard into a water-filled waste container.
-
Safety: Handling Pyrophoric Slurries
-
Raney Nickel: Must be stored under water. Never expose to air.[2][5] Weigh by displacement or as a wet slurry.
-
Quenching: Spent catalyst is hydrogen-rich and dangerous.[4] Quench filter cakes with dilute HCl (if compatible) or keep permanently wet with water before disposal by incineration services.
References
-
Catalyst Poisoning by Amines
- Mechanism of amine coordination to metal centers during hydrogen
- Source: Organometallics (ACS).
-
Selective Hydrogenation of Halonitrobenzenes
- Protocols for retaining halogens using Pt/C and doped c
- Source: Organic Process Research & Development.
-
N-Debenzylation Strategies
- Use of Pd(OH)2 and acid additives for efficient deprotection.
- Source: Journal of Organic Chemistry.
-
Safety Handling of Raney Nickel & Pd/C
- Best practices for pyrophoric c
- Source: Stanford Environmental Health & Safety.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Synthesis
Ticket ID: #REQ-SYNTH-OPT-042 Subject: Yield Improvement & Troubleshooting for Aryl-Piperazine Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues in the synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine . This molecule is a classic "linker" scaffold, often used in CNS-active agents or antihypertensives (analogous to Urapidil intermediates).
The synthesis typically proceeds via the O-alkylation of 3-methoxyphenol with 1-(2-chloroethyl)piperazine . The low yield is almost certainly caused by one of two factors:
-
Self-Polymerization: The 1-(2-chloroethyl)piperazine cyclizes to a reactive aziridinium ion and dimerizes before it can alkylate the phenol.
-
Incomplete Deprotonation: The phenoxide anion is not sufficiently nucleophilic in your chosen solvent system.
This guide provides a revised protocol using Phase Transfer Catalysis (PTC) or Finkelstein Modification to bypass these bottlenecks.
Module 1: The Reaction Logic & Failure Points
Before adjusting the protocol, you must understand the "Invisible" competition occurring in your flask.
The Competitive Landscape
The reaction is a race between the Phenoxide Attack (Desired) and Piperazine Self-Alkylation (Undesired).
Figure 1: The kinetic competition. If the phenoxide concentration is low, the aziridinium intermediate reacts with itself, forming a polymeric "tar" that traps your product.
Module 2: Optimized Protocols
We recommend Protocol A for standard laboratory scale (<50g) and Protocol B for scale-up or if you are seeing "sticky" precipitates.
Protocol A: The Finkelstein Modification (Homogeneous)
Best for: High purity requirements, smaller batches.
The Fix: Add Potassium Iodide (KI). This converts the unreactive alkyl chloride into a hyper-reactive alkyl iodide in situ, making the desired reaction faster than the side reactions.
-
Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK). Avoid DMF if possible due to workup difficulty.
-
Base: Potassium Carbonate (
), anhydrous, milled (3.0 equivalents). -
Catalyst: Potassium Iodide (KI) (0.1 equivalents).
-
Procedure:
-
Suspend 3-methoxyphenol (1.0 eq) and
(3.0 eq) in ACN. Stir at 60°C for 30 mins to generate the phenoxide. -
Crucial Step: Add KI (0.1 eq).
-
Add 1-(2-chloroethyl)piperazine hydrochloride (1.1 eq) as a solid. Do not free-base it beforehand. The carbonate will slowly free-base it in the mixture, keeping the concentration of the reactive "free amine" low and preventing dimerization.
-
Reflux for 12–18 hours.
-
Protocol B: Phase Transfer Catalysis (Heterogeneous)
Best for: Scale-up, avoiding anhydrous conditions, handling "tar".
The Fix: Use Toluene/Water with TBAB. This keeps the reactive piperazine in the organic phase and the base in the aqueous phase, mediating the reaction at the interface.
-
Solvent: Toluene (Organic) + Water (Aqueous).
-
Base: NaOH (20% aqueous solution).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equivalents).
-
Procedure:
-
Dissolve 3-methoxyphenol in Toluene.
-
Add 1-(2-chloroethyl)piperazine HCl.[1]
-
Add TBAB.
-
Add NaOH solution dropwise at reflux.
-
Why this works: The phenoxide is shuttled into the toluene by TBAB, where it reacts instantly with the piperazine. The water phase solvates the leaving chloride salts, keeping the reaction clean.
-
Module 3: Troubleshooting & FAQ
Diagnostic Table: Why is my yield low?
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Chloride is too stable; | Add KI (10 mol%). The Iodine exchange accelerates the reaction rate by ~10x. |
| Sticky/Gummy Precipitate | Polymerization of the chloroethyl-piperazine. | Switch to Protocol A. Use the HCl salt of the starting material, not the free base. |
| New Spot on TLC (High Rf) | C-Alkylation of the phenol (rare but possible). | Use a softer base ( |
| Emulsion during Workup | Piperazine surfactants forming. | Saturate the aqueous layer with NaCl (Brine) and filter the biphasic mixture through Celite before separation. |
Purification: The "Self-Validating" Acid-Base Workup
Never rely on column chromatography for this step. Use the basicity of the piperazine to purify it chemically.
Figure 2: Acid-Base extraction strategy. This method guarantees that any non-basic impurities (like unreacted 3-methoxyphenol) are removed in the first wash.
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from
-
Mao, H., et al. (2025). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. ResearchGate. Retrieved from
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. Molecules. Retrieved from
-
Google Patents. (2016). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (CN103254153B).[2] Retrieved from
-
SWGDrug. (2005).[3] Monographs: 1-(3-methoxyphenyl)piperazine. Retrieved from
Sources
Technisches Support-Center: Minimierung von Bis-Alkylierungs-Nebenprodukten bei Piperazin-Reaktionen
Answering in German as per the user's request.
Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit den Herausforderungen der selektiven Mono-Alkylierung von Piperazin und dessen Derivaten befassen. Als erfahrene Anwendungswissenschaftler verstehen wir, dass die Kontrolle der Reaktivität zur Vermeidung von unerwünschter Bis-Alkylierung für die Synthese von pharmazeutisch relevanten Molekülen von entscheidender Bedeutung ist.
Dieser Leitfaden ist so strukturiert, dass er nicht nur schrittweise Anleitungen bietet, sondern auch die zugrunde liegenden chemischen Prinzipien erläutert, um Ihnen zu ermöglichen, fundierte Entscheidungen zur Optimierung Ihrer Synthesen zu treffen.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
F1: Was ist die Hauptursache für die Bis-Alkylierung bei Piperazin-Reaktionen?
Antwort: Die Hauptursache für die Bis-Alkylierung liegt in der Natur des Piperazinrings selbst. Piperazin ist ein symmetrisches Diamin mit zwei sekundären Aminen. Nach der ersten Alkylierung (Mono-Alkylierung) zum gewünschten Produkt bleibt das zweite Stickstoffatom nukleophil und kann ebenfalls mit dem Elektrophil reagieren, was zur Bildung des unerwünschten Bis-Alkylierungs-Nebenprodukts führt. Die Reaktivität des verbleibenden Stickstoffs wird durch den elektronenziehenden oder -schiebenden Charakter des ersten Substituenten sowie durch die Reaktionsbedingungen beeinflusst.
F2: Wie beeinflusst die Stöchiometrie das Verhältnis von Mono- zu Bis-Alkylierung?
Antwort: Die Stöchiometrie ist einer der kritischsten Faktoren. Intuitiv würde man annehmen, dass die Verwendung eines Äquivalents des Elektrophils die Mono-Alkylierung begünstigt. In der Praxis ist dies jedoch selten der Fall. Das mono-alkylierte Produkt ist oft reaktiver als das Ausgangspiperazin, was zu einer schnellen zweiten Alkylierung führt. Eine gängige Strategie ist daher die Verwendung eines großen Überschusses an Piperazin (3 bis 10 Äquivalente). Dadurch wird die statistische Wahrscheinlichkeit erhöht, dass ein Elektrophil auf ein unsubstituiertes Piperazinmolekül trifft, anstatt auf ein bereits mono-alkyliertes Molekül.
F3: Welche Rolle spielt die Wahl der Base in diesen Reaktionen?
Antwort: Die Base hat mehrere Funktionen. Sie neutralisiert den während der Reaktion entstehenden Säure (z. B. HBr oder HCl), was für den Reaktionsfortschritt entscheidend ist. Die Wahl der Base kann jedoch auch die Selektivität beeinflussen. Eine schwache, sterisch gehinderte Base kann die Deprotonierung des mono-alkylierten Produkts verlangsamen und so die Bis-Alkylierung reduzieren. Starke Basen wie Natriumhydrid oder LDA können das Piperazin vollständig deprotonieren, was die Reaktivität erhöht und oft zu einer geringeren Selektivität führt. Anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) sind oft eine gute Wahl, da sie heterogen sind und eine moderate Reaktivität aufweisen.
F4: Gibt es eine "beste" Lösungsmittelwahl zur Minimierung der Bis-Alkylierung?
Antwort: Es gibt kein universell "bestes" Lösungsmittel, da die optimale Wahl von den spezifischen Reaktanden abhängt. Die Polarität des Lösungsmittels kann jedoch die Reaktivität beeinflussen.
-
Aprotische polare Lösungsmittel (z. B. DMF, DMSO, Acetonitril) können die Sₙ2-Reaktion beschleunigen, was sowohl die gewünschte als auch die unerwünschte Alkylierung fördert.
-
Wenig polare Lösungsmittel (z. B. Toluol, THF, Dichlormethan) können die Reaktion verlangsamen und manchmal eine bessere Kontrolle und Selektivität ermöglichen.
-
Protonische Lösungsmittel (z. B. Ethanol, Isopropanol) können die Nukleophilie des Amins durch Wasserstoffbrückenbindung reduzieren und werden manchmal verwendet, um die Reaktivität zu dämpfen.
Die Wahl sollte empirisch auf der Grundlage von Screening-Experimenten getroffen werden.
Abschnitt 2: Fehlerbehebungsleitfaden
In diesem Abschnitt werden spezifische Probleme behandelt, die während der experimentellen Durchführung auftreten können, und es werden gezielte Lösungsansätze angeboten.
Problem 1: Hoher Anteil an Bis-Alkylierungsprodukt trotz Verwendung eines Piperazin-Überschusses.
| Mögliche Ursache | Vorgeschlagene Lösung | Wissenschaftliche Begründung |
| Hohe lokale Konzentration des Elektrophils | Fügen Sie das Elektrophil langsam und verdünnt über eine Spritzenpumpe hinzu. | Eine langsame Zugabe hält die momentane Konzentration des Elektrophils niedrig und verringert die Wahrscheinlichkeit, dass es auf bereits mono-alkylierte Moleküle trifft. |
| Zu hohe Reaktionstemperatur | Führen Sie die Reaktion bei niedrigerer Temperatur durch (z. B. 0 °C oder sogar -20 °C). | Die Aktivierungsenergie für die zweite Alkylierung kann höher sein als für die erste. Eine niedrigere Temperatur begünstigt daher die kinetisch kontrollierte Mono-Alkylierung. |
| Das mono-alkylierte Produkt ist reaktiver als das Ausgangsmaterial | Verwenden Sie eine Schutzgruppenstrategie. Blockieren Sie einen der Stickstoffe mit einer leicht abspaltbaren Gruppe (z. B. Boc), führen Sie die Alkylierung am ungeschützten Stickstoff durch und entfernen Sie anschließend die Schutzgruppe. | Die Schutzgruppe verhindert die Reaktion am zweiten Stickstoff vollständig und gewährleistet eine hohe Selektivität für die Mono-Alkylierung. |
Problem 2: Geringer Umsatz oder keine Reaktion.
| Mögliche Ursache | Vorgeschlagene Lösung | Wissenschaftliche Begründung |
| Unzureichende Reaktivität des Elektrophils | Wechseln Sie zu einem reaktiveren Elektrophil (z. B. von einem Chlorid zu einem Bromid oder Iodid) oder fügen Sie ein Aktivierungsadditiv wie Natriumiodid (Finkelstein-Reaktion) hinzu. | Iodide sind bessere Abgangsgruppen als Bromide oder Chloride, was die Sₙ2-Reaktionsgeschwindigkeit erhöht. |
| Unzureichende Basenstärke | Wechseln Sie zu einer stärkeren Base oder erhöhen Sie die Temperatur. | Die Deprotonierung des Amins ist oft der geschwindigkeitsbestimmende Schritt. Eine stärkere Base oder höhere Temperatur kann diesen Schritt beschleunigen. |
| Sterische Hinderung | Verwenden Sie ein weniger sterisch gehindertes Piperazin-Derivat oder ein weniger gehindertes Elektrophil, falls möglich. Erwägen Sie alternative Kupplungsmethoden wie die Buchwald-Hartwig-Aminierung. | Starke sterische Abstoßung kann die Annäherung der Reaktanden verhindern und die Reaktionsgeschwindigkeit drastisch reduzieren. |
Abschnitt 3: Protokolle und experimentelle Workflows
Workflow 1: Optimierung der Reaktionsbedingungen zur selektiven Mono-Alkylierung
Dieser Workflow beschreibt einen systematischen Ansatz zur Optimierung der Reaktion.
Abbildung 1: Systematischer Workflow zur Optimierung der Mono-Alkylierungs-Bedingungen.
Protokoll 1: Mono-Alkylierung unter Verwendung eines großen Piperazin-Überschusses
-
Vorbereitung: Lösen Sie 5,0 Äquivalente Piperazin in einem geeigneten Lösungsmittel (z. B. Acetonitril, 10 mL pro mmol Elektrophil) in einem Rundkolben. Fügen Sie 2,5 Äquivalente einer pulverisierten Base (z. B. K₂CO₃) hinzu.
-
Reaktionsdurchführung: Kühlen Sie die Suspension auf 0 °C. Lösen Sie 1,0 Äquivalent des Elektrophils in einer minimalen Menge des gleichen Lösungsmittels und fügen Sie es langsam über einen Zeitraum von 1-2 Stunden zur Piperazin-Suspension hinzu.
-
Reaktionskontrolle: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Aufarbeitung: Filtrieren Sie die anorganischen Salze ab. Verdampfen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in Dichlormethan und waschen Sie ihn mit Wasser, um überschüssiges Piperazin zu entfernen. Trocknen Sie die organische Phase über Natriumsulfat.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte mono-alkylierte Produkt vom Bis-Alkylierungsprodukt und anderen Verunreinigungen zu trennen.
Workflow 2: Entscheidungsprozess für die Verwendung von Schutzgruppen
Abbildung 2: Entscheidungsbaum für den Einsatz einer Schutzgruppenstrategie.
Abschnitt 4: Zusammenfassende Tabelle der Strategien
| Strategie | Prinzip | Vorteile | Nachteile | Typische Anwendung |
| Piperazin-Überschuss | Statistische Verdünnung des mono-alkylierten Produkts. | Einfach durchzuführen, keine zusätzlichen Syntheseschritte. | Erfordert die Entfernung von überschüssigem Piperazin, kann materialintensiv sein. | Bei mäßig reaktiven Elektrophilen und wenn das Ausgangsmaterial günstig ist. |
| Langsame Zugabe / Hohe Verdünnung | Minimierung der lokalen Konzentration des Elektrophils. | Verbessert die Selektivität, einfach zu implementieren. | Kann die Reaktionszeiten erheblich verlängern. | Bei schnellen Alkylierungsreaktionen. |
| Niedrige Temperatur | Kinetische Kontrolle, Ausnutzung von Unterschieden in den Aktivierungsenergien. | Kann die Selektivität signifikant erhöhen. | Verlangsamt die Reaktionsgeschwindigkeit, erfordert Kühlung. | Wenn exotherme Reaktionen oder hochreaktive Spezies beteiligt sind. |
| Schutzgruppen (z.B. Boc) | Vollständige Blockade eines reaktiven Zentrums. | Bietet die höchste Selektivität, oft >95%. | Erfordert zwei zusätzliche Syntheseschritte (Schützen und Entschützen), was die Gesamtausbeute verringern kann. | Bei hochreaktiven Elektrophilen, wertvollen Substraten oder wenn höchste Reinheit erforderlich ist. |
Referenzen
Technical Support Center: Purification of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Topic: Removal of Unreacted Piperazine from Crude Reaction Mixtures Ticket ID: PUR-PZ-088 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the purification of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (Target 1 ) from excess piperazine (Impurity 2 ). This synthesis typically involves the nucleophilic substitution of a chloroethyl ether with excess piperazine to suppress bis-alkylation. Consequently, the crude mixture often contains significant unreacted piperazine (3–10 equivalents).
The separation relies on three distinct physicochemical contrasts between the target and the impurity:
-
Lipophilicity: Target 1 is lipophilic (LogP ~2.0+); Piperazine is highly hydrophilic (LogP -1.5).
-
Volatility: Piperazine sublimes/distills (BP 146°C); Target 1 is a high-boiling oil/solid.
-
Salt Solubility: Piperazine forms insoluble salts (e.g., di-acetate, dihydrochloride) in specific organic solvents where Target 1 salts may remain soluble or behave differently.
Module 1: The Aqueous Workup (First Line of Defense)
Objective: Bulk removal of piperazine via liquid-liquid extraction.
The Science of Separation
Piperazine is a small, highly polar diamine. At high pH (pH > 10), both nitrogens are unprotonated, making it somewhat soluble in organic solvents like Dichloromethane (DCM) but still vastly more soluble in water.
-
The Trap: Using brine (saturated NaCl) too early "salts out" the piperazine, forcing it into your organic layer.
-
The Solution: Use water (not brine) for the initial washes to maximize piperazine partitioning into the aqueous phase.
Protocol A: Optimized Extraction
-
Dissolution: Dissolve the crude residue in Toluene or Ethyl Acetate (EtOAc).
-
Why? Piperazine has much lower solubility in Toluene/EtOAc compared to DCM or Chloroform.
-
-
Alkaline Wash: Wash the organic layer 3× with Water (pH adjusted to ~10–11 with dilute NaOH).
-
Why? High pH ensures the Target is in its free-base form (maximum lipophilicity). Piperazine, despite being a free base, will partition into the water due to its small size and H-bonding capability.
-
-
Brine Wash: Perform a final wash with saturated brine only after the water washes.
-
Why? To remove emulsified water from the organic layer before drying.
-
Troubleshooting Table: Aqueous Workup
| Symptom | Probable Cause | Corrective Action |
| Piperazine still present by TLC | Solvent was too polar (e.g., DCM). | Switch solvent to Toluene; repeat water washes. |
| Emulsion forms | Surfactant effect of the amine. | Add a small amount of MeOH to the aqueous layer or filter through Celite. |
| Low Yield of Target | Target protonated (pH < 9). | Adjust aqueous wash to pH 12 using 1M NaOH to ensure Target is fully deprotonated. |
Module 2: Vacuum Distillation (High Excess Removal)
Objective: Physical removal of piperazine from thermally stable oils.
The Science of Volatility
Piperazine has a boiling point of 146°C (760 mmHg) and sublimes easily. The Target 1 has a much higher molecular weight and boiling point.
Protocol B: Kugelrohr or High-Vac Distillation
-
Setup: Place the crude oil in a round-bottom flask connected to a high-vacuum line (< 1 mmHg) or Kugelrohr apparatus.
-
Heating: Gently heat the flask to 60–80°C .
-
Observation: Piperazine will sublime and crystallize on the cool parts of the condenser or the neck of the flask.
-
Critical Step: You may need to periodically stop and mechanically scrape the piperazine out of the condenser to prevent clogging (if using a short path).
-
-
Completion: Continue until no fresh white solid deposits form.
Module 3: Chemical Filtration (Salt Formation)
Objective: High-purity separation using solubility differences of salts.[1]
The Science of Selectivity
Piperazine is a strong base capable of forming a di-salt . The Target is a secondary amine (mono-basic site). We can exploit the insolubility of Piperazine Diacetate or Piperazine Dihydrochloride in specific solvents.
Protocol C: The Acetate Trap (Recommended)
This method precipitates piperazine while leaving the Target in solution.
-
Solvent: Dissolve the crude mixture in Acetone (approx. 5–10 mL per gram).
-
Reagent: Add Acetic Acid dropwise (2.5 equivalents relative to estimated piperazine).
-
Precipitation: Stir at room temperature for 30 minutes. Piperazine diacetate is insoluble in acetone and will precipitate as a white solid.
-
Filtration: Filter the solid.
-
Recovery: Evaporate the filtrate. The residue is your Target (as the acetate salt or free base).
-
Note: You may need to free-base the Target (dissolve in EtOAc, wash with NaOH) if the acetate salt is an oil.
-
Module 4: Chromatography & Visualization
Objective: Final polishing and purity verification.
Visualization Guide (The "Invisible" Impurity)
A common error is relying solely on UV light (254 nm).
-
Target 1: UV Active (Aromatic ring).
-
Piperazine: UV Inactive (No chromophore).
Correct Visualization:
-
Ninhydrin Stain: Piperazine stains Dark Blue/Purple .
-
Iodine Chamber: Piperazine stains Brown .[2]
-
Dragendorff’s Reagent: Stains alkaloids/amines Orange .
Protocol D: Silica Gel Column
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Why Ammonia? It suppresses the protonation of the silica silanols, preventing the "streaking" of the amine target.
-
-
Elution Order:
-
Target 1 (Higher Rf, elutes first).
-
Piperazine (Lower Rf, often streaks or stays at baseline without high ammonia).
-
Decision Logic Diagram
Figure 1: Strategic decision tree for the purification of aryl-alkyl-piperazines.
Frequently Asked Questions (FAQs)
Q: I used DCM for my extraction, but the NMR still shows a huge piperazine peak (singlet at ~2.9 ppm). Why? A: DCM is too efficient at extracting piperazine. Because piperazine is a small organic molecule, it partitions significantly into chlorinated solvents. Switch to Toluene or Diethyl Ether for your extraction; piperazine is virtually insoluble in these when water is present.
Q: Can I just wash the solid crude with ether? A: Yes, this is a "trituration" strategy. If your Target is a solid, you can wash the crude filter cake with diethyl ether. Piperazine free base is poorly soluble in ether, but your Target might be too. This works best if your Target is an oil and you extract it into the ether, leaving solid piperazine behind (filtration), then washing the ether with water.
Q: My product is streaking on the column even with Methanol. A: Amine sticking is caused by the acidity of silica. You must add a base modifier.
-
Standard: 1% Ammonium Hydroxide (aqueous, 28%).
-
Alternative: 1–2% Triethylamine (TEA).
-
Pre-treatment:[3][4] Flush the column with mobile phase + TEA before loading your sample.
Q: How do I confirm the piperazine is gone without running an NMR? A: Use a TLC plate stained with Ninhydrin . Heat it with a heat gun.
-
Target: Likely faint pink/purple or UV active.
-
Piperazine: Distinct, intense dark blue/purple spot near the baseline. If this spot is absent, you have successfully removed the bulk impurity.
References
-
Physical Properties of Piperazine
-
Purification via Salt Formation
-
Chromatographic Visualization of Piperazines
- United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.
-
[Link]
-
General Synthesis of Aryl-Alkyl Piperazines
-
Patent CN103254153A. "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine."[4] (Describes industrial purification of similar ether-linked piperazines via distillation and salt formation).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature and pressure for methoxyphenoxy ethylation reactions
Technical Support Center: Methoxyphenoxy Ethylation Optimization
Current Status: Operational Topic: Thermodynamics & Kinetics of Methoxyphenol O-Ethylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The O-Alkylation Mandate
Welcome to the optimization hub. You are likely reacting a methoxyphenol (e.g., Guaiacol or 4-Methoxyphenol) with an ethylating agent to synthesize an ethyl-methoxyphenyl ether.
The Core Challenge: Methoxyphenols are ambident nucleophiles. The phenoxide ion can attack via the Oxygen (O-alkylation, desired ether) or the Ring Carbon (C-alkylation, undesired alkyl-phenol).[1]
-
O-Alkylation is kinetically controlled (favored by polar aprotic solvents, moderate temperatures).
-
C-Alkylation is thermodynamically controlled (favored by high temperatures, protic solvents, and acidic catalysts).
This guide focuses on maximizing O-ethylation while suppressing C-alkylation and preventing the cleavage of the existing methoxy group (demethylation).
Part 1: Critical Parameter Optimization (Temperature & Pressure)
The interplay between Temperature (
Temperature Strategy
-
Standard Range (60°C – 90°C): Optimal for Williamson ether synthesis using alkyl halides. High enough to overcome activation energy (
), low enough to prevent ether cleavage. -
The Danger Zone (>150°C): At these temperatures, particularly in the presence of Lewis acids or strong bases, the thermodynamic equilibrium shifts. You risk:
-
C-Alkylation: The ethyl group migrates to the ortho/para ring position.
-
Demethylation: The existing methoxy group cleaves, yielding catechol or hydroquinone derivatives.
-
Pressure Strategy
Pressure is strictly a function of the ethylating agent's volatility. You must maintain the agent in the liquid phase for the
Table 1: Pressure Requirements by Ethylating Agent
| Ethylating Agent | Boiling Point (1 atm) | Recommended Reactor Pressure | Notes |
| Ethyl Chloride | 12.3°C | 3–6 bar | Requires autoclave. Cheapest, but slowest kinetics. |
| Ethyl Bromide | 38.4°C | 1–3 bar | Mild pressure recommended to prevent loss of reagent at 60°C+. |
| Ethyl Iodide | 72.3°C | Atmospheric | Expensive. Best leaving group. No pressure vessel needed. |
| Diethyl Sulfate | 208°C | Atmospheric | Toxic. High boiling point allows high |
Part 2: Troubleshooting & FAQs
Q1: My conversion is high, but I am seeing significant 3-ethyl-2-methoxyphenol (C-alkylation). Why?
Diagnosis: You have inadvertently created conditions favoring thermodynamic control. Root Causes:
-
Temperature too high: If running >120°C, the O-ethyl ether can rearrange (Claisen-type rearrangement) to the C-ethyl phenol.
-
Solvent Error: Using protic solvents (Ethanol, Water) solvates the phenoxide oxygen, shielding it.[2] This forces the electrophile to attack the unshielded ring carbon. Corrective Action:
-
Drop Temperature: Maintain
. -
Switch Solvent: Use Polar Aprotic solvents (DMF, DMSO, Acetonitrile).[3][4] These leave the phenoxide oxygen "naked" and highly reactive for O-attack.
Q2: I am using Ethyl Bromide at 80°C, but the pressure drops rapidly and yield is low.
Diagnosis: Fugitive emissions or Hydrolysis. Root Causes:
-
Leak: EtBr is volatile. If your seals are Viton/PTFE, check for degradation.
-
Hydrolysis: If using aqueous base (NaOH/Water) without a Phase Transfer Catalyst (PTC), the hydroxide attacks the EtBr directly, converting it to Ethanol (waste) before it touches the phenol. Corrective Action:
-
Add PTC: Introduce 1-3 mol% Tetrabutylammonium Bromide (TBAB). This shuttles the phenoxide into the organic phase to meet the EtBr, protecting the EtBr from aqueous hydrolysis.
Q3: The reaction mixture turned black/tarry.
Diagnosis: Oxidative coupling or Demethylation. Root Causes:
-
Oxygen Ingress: Phenolates are easily oxidized to quinones, which polymerize into tar.
-
Demethylation: Excessive heat stripped the methyl group, forming catechols which rapidly oxidize. Corrective Action:
-
Inert Atmosphere: Strictly sparge with
or Argon. -
Reducing Agent: Add a pinch of Sodium Dithionite (
) to the reaction to scavenge oxidizers.
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic vs. thermodynamic competition. Note how Solvent and Temperature act as the "railway switches" for the pathway.
Figure 1: Reaction pathway divergence based on solvent and temperature selection.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: High-Pressure Autoclave (Ethyl Chloride/Bromide)
Best for: Industrial scale-up, low cost reagents.
-
Charge: Load Methoxyphenol (1.0 eq), K2CO3 (1.5 eq), and Acetone (Solvent) into a 316SS autoclave.
-
Purge: Seal and purge with
(3x) to remove oxygen. -
Addition: Pump in Ethyl Chloride (1.2 eq) as a liquid under pressure.
-
Reaction: Heat to 90°C . Monitor pressure.[5][6]
-
Observation: Pressure will rise initially (vapor pressure of EtCl) then decay as EtCl is consumed.
-
-
Termination: Cool to <25°C. Vent residual EtCl to scrubber. Filter salts.
Protocol B: Phase Transfer Catalysis (Atmospheric)
Best for: Lab scale, safety (avoids high pressure).
-
Charge: Dissolve Methoxyphenol (1.0 eq) in Toluene.
-
Catalyst: Add TBAB (0.05 eq).
-
Base: Add 50% NaOH (aq) (2.0 eq).
-
Reagent: Add Ethyl Bromide (1.5 eq) or Diethyl Sulfate (1.1 eq).
-
Reaction: Heat to 60-80°C with vigorous stirring (critical for phase mixing).
-
Workup: Separate phases. Wash organic layer with water.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose yield failures.
Figure 2: Diagnostic logic for resolving yield and selectivity issues.
References
-
BenchChem. (2025).[2][3][7] Technical Support Center: Optimizing Phenol Alkylation Reactions. Retrieved from
-
Sutradhar, A., et al. (2013). Kinetic Analysis of Guaiacol Conversion in Sub- and Supercritical Water. Industrial & Engineering Chemistry Research. Retrieved from
-
Vera, C.R., et al. (2025). Kinetic modeling of liquid phase catalytic alkylation of guaiacol. ResearchGate. Retrieved from
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis: A Complete Guide to Mechanism and Optimization. Retrieved from
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from
Sources
Technical Support Center: Resolving Solubility Issues of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine in Water
Welcome to the technical support guide for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound possesses a piperazine ring, which contains two basic nitrogen atoms. The solubility of this compound is fundamentally linked to its acid-base properties. The piperazine moiety can be protonated, and its overall physicochemical profile is influenced by the lipophilic methoxyphenoxy ethyl substituent. While the piperazine ring itself can contribute to aqueous solubility, the larger aromatic and ether-containing side chain increases the molecule's hydrophobicity, often leading to poor solubility in neutral aqueous solutions.
The key to resolving these issues lies in understanding and manipulating the compound's ionization state. As a weak base, its solubility is highly pH-dependent. At neutral or alkaline pH, the compound exists predominantly in its less soluble free base form. In acidic conditions, the piperazine nitrogens become protonated, forming a more polar and, consequently, more water-soluble salt.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water or PBS (pH 7.4). What is the first step I should take?
A1: This is expected behavior for the free base form of this compound. The initial and most straightforward approach is to adjust the pH of your solvent. Since this compound is a basic compound, lowering the pH will protonate the piperazine ring, significantly increasing its aqueous solubility.[1] We recommend preparing a stock solution in a dilute acidic medium.
Q2: I have the hydrochloride (HCl) salt form of the compound. Should I still expect solubility issues?
A2: The hydrochloride salt form is designed for improved aqueous solubility. Generally, it should dissolve more readily in water and neutral buffers than the free base. For instance, the dihydrochloride salt of the related compound 1-(3-methoxyphenyl)piperazine is very soluble in water.[2] If you still encounter issues, it could be due to the concentration you are trying to achieve or the common ion effect in certain buffers.
Q3: I need to prepare a high-concentration stock solution. What is the best solvent?
A3: For a high-concentration primary stock solution, a water-miscible organic co-solvent is the most effective choice.[1][3] Dimethyl sulfoxide (DMSO) is a common and highly effective solvent for this purpose.[4] Ethanol and polyethylene glycols (PEGs) are also viable options.[3] From this organic stock, you can then make further dilutions into your aqueous experimental medium.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a good organic solvent to a poor aqueous solvent.[5] The key is to manage the solvent transition. Here are some strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions, gradually increasing the proportion of the aqueous medium.[1]
-
Optimize Final Co-solvent Concentration: Ensure your final working solution contains a small percentage of the co-solvent (e.g., 0.1-1% DMSO) to help maintain solubility, provided this concentration is tolerated by your experimental system.[5][6]
-
Use a Co-solvent in the Final Buffer: Incorporating a small amount of a biocompatible co-solvent like PEG 400 or ethanol in your final aqueous buffer can help maintain the compound's solubility.[5]
Q5: Can I use sonication or heating to improve solubility?
A5: Gentle warming (e.g., to 37°C) and brief sonication can help increase the rate of dissolution, but they may not significantly increase the equilibrium solubility. If the compound is fundamentally insoluble at a given pH and concentration, it may dissolve with heat but could precipitate out again upon cooling to room temperature. These methods should be used with caution, as excessive heat can degrade the compound.
Troubleshooting Workflows & Protocols
Workflow 1: Addressing Poor Solubility of the Free Base
This workflow provides a logical progression for dissolving the free base form of this compound.
Caption: Decision tree for solubilizing the free base.
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
This protocol is the recommended first step for dissolving the free base of this compound for direct use in aqueous systems.
Objective: To prepare a 10 mM aqueous stock solution by pH adjustment.
Materials:
-
This compound (free base)
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the amount of the compound needed for your desired volume and concentration. For 100 mL of a 10 mM solution, you would weigh 236.31 mg.
-
Initial Suspension: Add the weighed compound to a beaker or flask containing approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution continuously.
-
Dissolution: As the pH drops, the compound will begin to dissolve as it forms the soluble hydrochloride salt. Continue adding acid until all the solid has dissolved. The target pH will likely be in the acidic range (e.g., pH 3-5).
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of deionized water and add it to the flask. Carefully add deionized water to reach the final desired volume.
-
Final pH Check & Filtration: Record the final pH. For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[6]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is ideal for creating a concentrated stock for serial dilution into various experimental media.
Objective: To prepare a 100 mM stock solution in DMSO.
Materials:
-
This compound (free base or salt)
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if dissolution is slow, but ensure the compound is stable at this temperature.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption by the DMSO.
Data Summary Table
The following table provides a qualitative summary of solubility for related piperazine compounds, which can be used to infer the behavior of this compound.
| Compound/Salt Form | Solvent | Solubility | Reference |
| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Water | Very Soluble | [2] |
| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Methanol | Soluble | [2] |
| 1-(2-Methoxyphenyl)piperazine Hydrochloride | Water | Very Soluble | [7] |
| 1-(2-Methoxyphenyl)piperazine Hydrochloride | Methanol | Freely Soluble | [7] |
| 1-(3-Methoxyphenyl)piperazine (Free Base) | DMSO | 15 mg/mL | [4] |
| 1-(3-Methoxyphenyl)piperazine (Free Base) | Ethanol | 10 mg/mL | [4] |
| 1-(3-Methoxyphenyl)piperazine (Free Base) | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Advanced Strategies: Salt Formation
For researchers working with the free base who require a solid, water-soluble form for direct weighing and dissolution in neutral buffers, converting the free base to a salt is a highly effective strategy.[8][9][10][11] The most common approach is the formation of a hydrochloride (HCl) salt.
Conceptual Workflow for Salt Formation
Caption: Conceptual steps for converting a free base to a salt.
Disclaimer: This is a conceptual guide. The actual synthesis of a salt form should be performed by a qualified chemist following established laboratory safety procedures.
References
-
How to Prepare Piperazine Citrate Elixir: Step-by-Step Pharmacy Lab Experiment Guide. (2025, April 12). Retrieved from [Link]
-
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pformulate. Retrieved from [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug. Retrieved from [Link]
-
1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
1 Preparation stock solution solid compound(s). Retrieved from [Link]
- Al-Kasmi, B. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
-
This compound. PubChem. Retrieved from [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Piperazine - Solubility of Things. Retrieved from [Link]
-
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022, May 14). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Academia.edu. Retrieved from [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Piperazine, 1-(2-(2-(o-methoxyphenoxy)ethoxy)ethyl)-4-methyl-. PubChemLite. Retrieved from [Link]
- Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
-
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2024, July 22). Frontiers in Pharmacology. Retrieved from [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023, May 19). Bioorganic Chemistry. Retrieved from [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022, April 7). CatSci. Retrieved from [Link]
-
TECHNICAL NOTES. imChem. Retrieved from [Link]
-
Solid liquid solubility of piperazine. SINTEF. Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). Molecules. Retrieved from [Link]
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Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 3). ResearchGate. Retrieved from [Link]
-
Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 7). MDPI. Retrieved from [Link]
-
Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (2011, November 14). Journal of Chemical & Engineering Data. Retrieved from [Link]
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Technical Support Center: Overcoming Oil Formation During Crystallization of Piperazine Intermediates
Welcome to the technical support center dedicated to addressing a common yet challenging phenomenon in the synthesis of piperazine-based active pharmaceutical ingredients (APIs): oiling out, or liquid-liquid phase separation (LLPS), during crystallization. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the formation of undesirable oil phases, ensuring the isolation of high-quality, crystalline piperazine intermediates.
Introduction: The Challenge of Oiling Out
Oiling out is the separation of a solute-rich liquid phase from a supersaturated solution before the formation of a solid crystalline phase.[1][2][3] This phenomenon is particularly prevalent during the crystallization of complex organic molecules like many piperazine intermediates. The formation of an oil is often detrimental to the final product's quality, leading to issues such as poor impurity rejection, inconsistent crystal form (polymorphism), and difficulties in filtration and drying.[2][4][5][6] This guide provides a systematic approach to understanding the root causes of oiling out and implementing effective control strategies.
Troubleshooting Guide: From Oily Product to Crystalline Solid
This section is structured to help you navigate the experimental challenges when you encounter oiling out.
Question: My crystallization is producing a sticky oil or gum instead of a powder. What is happening and what is my first step?
Answer: You are likely observing "oiling out," a form of liquid-liquid phase separation (LLPS).[1][2] This occurs when the solution reaches a state of high supersaturation, causing the solute to separate as a liquid phase rather than nucleating and growing into crystals.[2] The solute molecules in these oil droplets have higher mobility than in a crystal lattice, which can lead to the entrapment of impurities.[2]
Your immediate first step is to characterize the problem. Note the conditions under which oiling occurred: temperature, concentration, solvent system, and the rate of cooling or anti-solvent addition. This information is crucial for diagnosing the root cause.
Question: How can I systematically investigate and control the supersaturation to prevent oiling out?
Answer: Controlling supersaturation is the most critical factor in preventing oiling out.[2] A high degree of supersaturation is the primary driver for this phenomenon.[7] Here are several strategies to manage it:
-
Reduce the Cooling Rate: A slower cooling rate allows the system to remain within the metastable zone width (MSZW) for a longer duration. The MSZW is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (like seed crystals) can occur.[7][8] A rapid drop in temperature can shock the system into a highly supersaturated state, favoring oil formation.
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out is initiated.[7][9]
-
Controlled Anti-Solvent Addition: If you are using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature. This prevents localized areas of high supersaturation that can trigger oiling.[7]
| Parameter | Recommendation for Preventing Oiling Out | Rationale |
| Cooling Rate | Decrease the rate (e.g., from 20°C/hour to 5°C/hour) | Maintains the solution within the metastable zone, favoring crystal growth over oiling.[7] |
| Concentration | Start with a lower initial concentration | Reduces the overall level of supersaturation that can be achieved.[9] |
| Anti-Solvent Addition | Slow, controlled addition at a slightly elevated temperature | Avoids localized high supersaturation.[7] |
Question: I've tried slowing down my process, but I still see some oiling. How can seeding help?
Answer: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth.[8][10] By introducing seed crystals of the desired crystalline form into a solution within the metastable zone, you provide a template for crystallization to occur in a controlled manner, effectively outcompeting the oiling out pathway.[7]
For a detailed methodology, please refer to the Experimental Protocol: Controlled Crystallization with Seeding section below.
Question: Could my choice of solvent be the problem? How do I select a better solvent system?
Answer: The choice of solvent is critical in preventing oiling out.[7][11] A systematic solvent screening is often necessary to find the optimal conditions.[7] Solvents in which the piperazine intermediate has very high solubility can increase the risk of oiling out.[12]
Consider the following when screening for a new solvent or solvent mixture:
-
Solubility Profile: The ideal solvent will have moderate solubility for your compound at elevated temperatures and low solubility at room temperature or below.
-
Polarity: Sometimes, adding a small amount of a co-solvent with a different polarity can help stabilize the crystal lattice and prevent oiling.[7] For instance, if a non-polar solvent is causing issues, a small addition of a more polar co-solvent might be beneficial.[7]
-
Miscibility Gaps: Be aware of potential miscibility gaps in your solvent system, especially when using anti-solvents.[2][13]
Question: Can impurities in my material be causing the oiling?
Answer: Yes, impurities can significantly influence the crystallization process.[14] They can act as nucleation inhibitors, widening the metastable zone and increasing the likelihood of reaching the high supersaturation levels that lead to oiling out.[14][15] Conversely, some impurities may promote oiling. The oil phase itself can be a good solvent for impurities, leading to a final product with lower purity.[2][6]
If you suspect impurities are the cause, consider an additional purification step before crystallization, such as column chromatography or a charcoal treatment, to remove problematic species.
Troubleshooting Logic Workflow
The following diagram illustrates a systematic approach to troubleshooting oiling out during the crystallization of piperazine intermediates.
Caption: Troubleshooting workflow for oiling out.
Experimental Protocol: Controlled Crystallization with Seeding
This protocol provides a step-by-step method to prevent oiling out through controlled cooling and seeding.
Objective: To obtain a crystalline piperazine intermediate by avoiding liquid-liquid phase separation.
Materials:
-
Crude piperazine intermediate
-
Selected crystallization solvent
-
Seed crystals of the desired product (previously characterized for purity and crystal form)
-
Jacketed reaction vessel with overhead stirring and temperature control
Procedure:
-
Dissolution: Dissolve the crude piperazine intermediate in the chosen solvent at an elevated temperature until a clear solution is obtained.
-
Controlled Cooling to Seeding Temperature: Slowly cool the solution to a temperature within the predetermined metastable zone. This temperature should be high enough that spontaneous nucleation is unlikely.
-
Seed Slurry Preparation: In a separate vial, slurry a small amount (typically 1-5% by weight of the solute) of seed crystals in a small volume of the mother liquor. This ensures the seeds are well-dispersed.[8]
-
Seeding: Add the seed slurry to the stirred solution in the reaction vessel.
-
Maturation: Hold the temperature constant for a period (e.g., 1-2 hours) to allow the seeds to grow and establish a stable crystal population.
-
Slow Cooling to Final Temperature: Continue to cool the solution slowly to the final crystallization temperature to maximize yield.
-
Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between oiling out and precipitation?
A1: Oiling out is the formation of a liquid, solute-rich phase, whereas precipitation typically refers to the rapid formation of a solid, often amorphous or poorly crystalline, from a highly supersaturated solution.[2][16] Both are generally undesirable compared to controlled crystallization.
Q2: Can I just cool my oil down until it solidifies?
A2: While an oil may eventually solidify upon further cooling, this is often an uncontrolled process that can lead to the formation of an amorphous solid or an undesirable polymorph.[2] This solidified mass will likely have a high level of entrapped impurities and solvent.[2][16] It is far better to prevent the oil from forming in the first place.
Q3: My seed crystals dissolve when I add them. What should I do?
A3: If your seed crystals dissolve, it indicates that you have added them at a temperature where the solution is still undersaturated, i.e., outside the metastable zone. You need to cool the solution further before adding the seeds. Determining the solubility curve and the metastable zone width for your specific system is highly recommended.[8]
Q4: Can sonication help in preventing oiling out?
A4: In some cases, ultrasound (sonication) can be used to induce nucleation at lower supersaturation levels, potentially bypassing the oiling out region. However, its effectiveness is highly system-dependent and requires careful optimization.
Q5: Are there any additives that can help prevent oiling?
A5: In some challenging cases, small amounts of additives or co-solvents can influence the crystallization process and prevent oiling.[7] The effect of additives is system-specific, so a screening approach is recommended if other methods fail.[7]
References
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
- Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.
- Liquid–Liquid Phase Separation in Pharmaceutical Crystallization. ResearchGate.
- Crystallization of APIs: Methods and Challenges. BOC Sciences.
- API Crystallization.
- Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Semantic Scholar.
- Oiling Out in Crystallization. Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.
- Seeding: A simple but effective method for crystallization control. API Particle Development.
- Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
- Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- How does piperazine affect the crystallization process?. Blog - BIOSYNCE.
- Piperazine. Solubility of Things.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Crystallization of fats and oils. Blogs - Sonneveld.
- Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.
- Solid liquid solubility of piperazine. SINTEF.
- Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development - ACS Publications.
- Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.
- Process Wednesday: Oiling out. Chemjobber.
- Piperazine.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- On the Kinetics of Palm Oil Crystallisation. Engineering Journal IJOER.
- Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development - ACS Publications.
- Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.
- Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil. PMC.
- Piperazine. Wikipedia.
- Recrystallization (help meeeeee). r/chemistry - Reddit.
- Guide for crystallization.
- Isolation of piperazine. Google Patents.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. PMC.
- How to avoid the formation of oil droplets during recrystallization?. ResearchGate.
- How to extract/isolate piperazine from water without distillation?. ResearchGate.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
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- 4. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation [mdpi.com]
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Technical Support Center: Strategies for the Purification of Regioisomeric Impurities in Synthesis
Welcome to the Technical Support Center for the purification of regioisomeric impurities. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant challenge of separating structurally similar isomers. Regioisomers, which possess the same molecular formula but differ in the arrangement of substituents on a core scaffold, often exhibit nearly identical physicochemical properties, making their separation a formidable task in synthetic chemistry. The biological activity, toxicity, and pharmacokinetic profiles of pharmaceutical compounds can be profoundly influenced by the specific substitution pattern on a molecule. Therefore, the isolation and characterization of each regioisomer are critical for regulatory approval and ensuring the safety and efficacy of a drug candidate.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflows. We will delve into the causality behind experimental choices, offering field-proven insights to navigate these complex separations.
Section 1: Chromatographic Purification Strategies
Chromatography is the most widely employed technique for the separation of regioisomers due to its versatility and high resolving power. However, the subtle structural differences between regioisomers demand careful method development and optimization.
Frequently Asked Questions (FAQs) - Chromatography
Q1: What are the primary challenges in separating regioisomers using chromatography?
A1: The main difficulty lies in the similar physicochemical properties of regioisomers, such as polarity, solubility, and pKa. These similarities often lead to co-elution or poor resolution in standard chromatographic systems. Achieving separation requires exploiting subtle differences in their interactions with the stationary and mobile phases.
Q2: I'm not getting any separation of my regioisomers on a standard C18 column. What should I try next?
A2: While C18 columns are a good starting point, they may not offer sufficient selectivity for aromatic positional isomers. Consider screening different stationary phases. A phenyl-based column, for instance, can offer alternative selectivity through π-π interactions with aromatic regioisomers. Additionally, exploring different organic modifiers in the mobile phase, such as switching from acetonitrile to methanol or vice-versa, can significantly impact selectivity.
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Peak tailing can compromise resolution and accurate quantification. A common cause is secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the silanol groups, reducing their interaction with basic compounds.
-
Use an end-capped column: Modern columns are often "end-capped" to minimize the number of free silanol groups.
-
Add a competing base: Including a small amount of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the mobile phase can help to saturate the active sites on the silica and improve the peak shape of basic analytes.
Troubleshooting Guide: Chromatographic Separation of Regioisomers
This guide provides a systematic approach to troubleshooting common issues encountered during the chromatographic separation of regioisomers.
Problem: Poor or No Resolution Between Regioisomeric Peaks
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Stationary Phase Selectivity | 1. Screen Alternative Stationary Phases: A standard C18 column primarily separates based on hydrophobicity. For regioisomers with similar hydrophobicities, this may be insufficient. Try columns with different selectivities, such as phenyl, cyano, or pentafluorophenyl (PFP) phases, which can offer alternative interaction mechanisms like π-π, dipole-dipole, or shape selectivity. 2. Consider Chiral Stationary Phases (CSPs): Even for non-chiral regioisomers, CSPs can sometimes provide excellent separation due to their complex three-dimensional structures that can differentiate subtle spatial arrangements. |
| Suboptimal Mobile Phase Composition | 1. Vary the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol is a proton donor and acceptor, while acetonitrile is a stronger dipole. These differences can influence interactions with the analyte and stationary phase. 2. Adjust the pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the regioisomers. 3. Incorporate Additives: Small percentages of acids (formic, acetic), bases (ammonia, TEA), or salts can modify the stationary phase surface or interact with the analytes to improve separation. |
| Insufficient Column Efficiency | 1. Decrease the Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm) can significantly increase column efficiency and resolution. 2. Optimize Flow Rate: Operate at the optimal flow rate for your column dimensions to minimize band broadening. 3. Reduce Extra-Column Volume: Ensure that tubing and connections are minimized in length and internal diameter to prevent peak dispersion outside the column. |
Workflow for Optimizing Regioisomer Separation by HPLC
Caption: A decision-making workflow for HPLC method development for regioisomer separation.
Advanced Chromatographic Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of isomers, including regioisomers. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.
Q4: When should I consider using SFC for regioisomer purification?
A4: SFC is particularly advantageous for thermally labile compounds and offers high throughput. It often provides better resolution and higher sensitivity compared to HPLC for certain isomeric compounds. The low viscosity of the supercritical fluid mobile phase allows for faster separations without a significant loss in efficiency.
Protocol: SFC Screening for Regioisomer Separation
-
Column Selection: Begin by screening a range of columns with different stationary phases. Polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives) are often effective for isomer separations, even for achiral molecules.
-
Modifier Screening: Screen different organic modifiers such as methanol, ethanol, and acetonitrile. The choice of modifier can dramatically affect selectivity.
-
Additive Screening: Evaluate the effect of small amounts of additives like acids (e.g., acetic acid, trifluoroacetic acid) or bases (e.g., ammonium hydroxide) in the modifier to improve peak shape and resolution.
-
Temperature and Pressure Optimization: Systematically vary the column temperature and backpressure, as these parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.
Section 2: Crystallization Strategies
Crystallization can be a highly effective and scalable method for purifying a desired regioisomer, particularly when one isomer forms a more stable crystal lattice.
Frequently Asked Questions (FAQs) - Crystallization
Q5: My regioisomers co-crystallize. How can I resolve this?
A5: Co-crystallization is a common problem when regioisomers have very similar structures. Here are some strategies to overcome this:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities and hydrogen bonding capabilities. The solubility of each regioisomer can differ significantly in different solvents, which can be exploited for selective crystallization.
-
Cooling Rate: Control the cooling rate during crystallization. A slower cooling rate can promote the formation of more ordered crystals of the less soluble isomer, while a rapid cooling may trap impurities.
-
Seeding: If you have a small amount of the pure desired isomer, use it to seed a supersaturated solution of the mixture. This can induce the preferential crystallization of that isomer.
Q6: Can I use crystallization if my product is an oil?
A6: If the product itself is an oil, direct crystallization is not possible. However, you can attempt to form a crystalline salt or a co-crystal. Reacting the regioisomeric mixture with a suitable acid or base can lead to the formation of salts with different solubilities, one of which may crystallize selectively.
Decision Tree for Crystallization Approach
Caption: A flowchart to guide the selection of a suitable crystallization strategy.
Section 3: Chemical and Enzymatic Strategies
When chromatographic and crystallization methods fail, chemical or enzymatic approaches can provide a solution.
Chemical Derivatization
Q7: How can chemical derivatization help in separating regioisomers?
A7: The principle behind chemical derivatization is to selectively react one or more functional groups in the regioisomers to create new compounds with significantly different physicochemical properties. This can make the previously inseparable mixture amenable to standard purification techniques like column chromatography or crystallization. For example, protecting a functional group can alter the polarity and steric hindrance of the molecules, potentially allowing for separation. After separation, the derivatizing group is removed to yield the pure regioisomers.
Protocol: Derivatization for Separation of Indole Regioisomers
This is a representative protocol for separating regioisomers of indole derivatives that are difficult to separate directly.
-
Protection Step: React the mixture of indole regioisomers with a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to protect the indole nitrogen.
-
Purification of Derivatives: The resulting Boc-protected regioisomers often exhibit different polarities and can be separated by standard silica gel column chromatography.
-
Deprotection Step: Treat the separated, protected isomers with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group and yield the pure regioisomers.
Enzymatic Resolution
Q8: What is enzymatic resolution and how can it be applied to regioisomers?
A8: Enzymatic resolution utilizes the high selectivity of enzymes to catalyze a reaction on only one of the isomers in a mixture. While commonly used for enantiomers, certain enzymes can exhibit regioselectivity, preferentially reacting with a functional group at a specific position on a molecule. For instance, a lipase might selectively acylate a hydroxyl group at one position over another, allowing for the separation of the acylated product from the unreacted regioisomer.
Key Considerations for Enzymatic Resolution:
-
Enzyme Screening: It is crucial to screen a variety of enzymes (e.g., lipases, proteases) to find one that exhibits the desired regioselectivity for your specific substrate.
-
Reaction Conditions: The choice of solvent, temperature, and acyl donor (for lipases) can significantly influence the activity and selectivity of the enzyme.
References
- Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization - Benchchem. (n.d.). Benchchem.
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20). OMICS International. Retrieved from [Link]
-
Journal of Analytical & Bioanalytical Techniques - The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (n.d.). OMICS International. Retrieved from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. Retrieved from [Link]
-
Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobe. (n.d.). Retrieved from [Link]
-
Chiral column chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021, May 7). Reddit. Retrieved from [Link]
-
Supercritical fluid chromatography of stereoisomers | Request PDF - ResearchGate. (2026, January 3). ResearchGate. Retrieved from [Link]
- CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents. (n.d.). Google Patents.
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TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Retrieved from [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI. (2020, July 24). MDPI. Retrieved from [Link]
-
Melt crystallization - pure high purity chemicals - GEA. (n.d.). GEA. Retrieved from [Link]
-
A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation | BioCrick News Center. (n.d.). BioCrick. Retrieved from [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). Reddit. Retrieved from [Link]
- US5342780A - Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester - Google Patents. (n.d.). Google Patents.
-
Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, August 17). Sciencemadness. Retrieved from [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018, October 26). Nanyang Technological University. Retrieved from [Link]
-
Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed. (2021, August 16). PubMed. Retrieved from [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Dark Art of Chemistry - Chiral Chromatography - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols | The Journal of Organic Chemistry - ACS Publications. (2006, March 23). American Chemical Society. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). LCGC International. Retrieved from [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid
Validation & Comparative
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and safety. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis. This guide provides an in-depth examination of the mass spectrometric fragmentation pattern of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, a compound of interest due to its piperazine core, a scaffold prevalent in numerous pharmaceuticals. We will explore the predictable fragmentation pathways under common ionization techniques, compare its mass spectral signature to alternative analytical approaches, and provide the experimental context necessary for robust and reproducible analysis.
The Rationale Behind Fragmentation: Predicting the Molecular Breakdown
The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the principles of chemical stability. The most likely bonds to break are those that are inherently weaker and lead to the formation of stable ions and neutral losses. In the case of this compound, the structure presents several key features that dictate its fragmentation pattern: the piperazine ring, the ether linkage, and the methoxy-substituted aromatic ring.
Under typical electron ionization (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI-MS/MS), the fragmentation of this compound is expected to be initiated by the ionization of one of the nitrogen atoms in the piperazine ring, which are the most basic sites. This initial ionization event creates a radical cation that is prone to a series of characteristic bond cleavages.
The most prominent fragmentation pathways involve cleavages of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the ethyl side chain.[1] The stability of the resulting fragment ions, often resonance-stabilized, drives these fragmentation processes.
Key Fragmentation Pathways and Characteristic Ions
Based on established fragmentation mechanisms for piperazine derivatives and related structures, we can predict the major fragment ions for this compound.[1][2][3]
A primary fragmentation event is the cleavage of the bond between the piperazine ring and the ethyl side chain, leading to the formation of a stable piperazinyl cation. Another significant fragmentation involves the cleavage of the ether bond, resulting in ions corresponding to the methoxyphenoxy moiety. Furthermore, cleavage within the piperazine ring itself is a common fragmentation pathway for this class of compounds, typically yielding characteristic ions with lower mass-to-charge ratios.[1]
To visualize these predicted fragmentation pathways, the following diagram illustrates the logical flow of bond cleavages and the resulting major fragment ions.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a reliable fragmentation pattern, a systematic experimental approach is crucial. The following protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely adopted technique for the analysis of pharmaceutical compounds.[4][5][6]
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.
-
Prepare a series of dilutions for calibration and to determine the limit of detection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The gradient can be optimized to achieve good separation from any impurities.
-
Flow Rate: A flow rate of 0.3 mL/min is a good starting point.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for piperazine-containing compounds due to the basicity of the nitrogen atoms.[1]
-
MS1 Scan: A full scan from m/z 50 to 500 to identify the protonated molecule [M+H]+.
-
MS2 (Tandem MS) Scan: Product ion scan of the [M+H]+ ion to generate the fragmentation pattern. The collision energy should be optimized to produce a rich spectrum of fragment ions.
This experimental workflow can be visualized as follows:
Caption: A typical experimental workflow for LC-MS/MS analysis.
Performance Comparison with Alternative Analytical Methods
While mass spectrometry provides unparalleled structural detail, it is important to consider its performance in the context of other analytical techniques. The choice of method often depends on the specific research question, available instrumentation, and the complexity of the sample matrix.
| Technique | Principle | Strengths | Limitations | Applicability to this compound |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity; provides structural information.[4] | Higher initial instrument cost; potential for matrix effects. | Ideal for identification, structural elucidation, and quantification in complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; extensive spectral libraries available.[2][7] | Requires derivatization for non-volatile compounds; potential for thermal degradation.[8] | May require derivatization to improve volatility. Suitable for pure samples or simple mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | Robust, cost-effective, and widely available.[9] | Lower sensitivity and selectivity compared to MS; provides no structural information beyond retention time and UV spectrum. | Suitable for routine quantification of the pure compound but not for structural confirmation or analysis in complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure determination; non-destructive.[2] | Lower sensitivity than MS; requires larger sample amounts and longer analysis times. | The gold standard for definitive structure elucidation of the pure compound. |
This comparative analysis underscores that while techniques like HPLC-UV and GC-MS have their merits, LC-MS/MS offers a superior combination of sensitivity, selectivity, and structural information for the comprehensive analysis of this compound, particularly in complex biological or chemical matrices.
Conclusion
The predictable and informative fragmentation pattern of this compound, as elucidated by mass spectrometry, provides a powerful tool for its unambiguous identification and structural characterization. By understanding the fundamental principles of fragmentation and employing a robust experimental protocol, researchers can confidently navigate the molecular maze and obtain high-quality, reproducible data. The strategic selection of analytical techniques, with a clear understanding of their respective strengths and limitations, is paramount for advancing drug discovery and development.
References
- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- Mass spectra and major fragmentation patterns of piperazine designer...
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed.
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE.
- Chromatogram of piperazine derivatives (and deuterated analogues)
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC.
- Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF - ResearchG
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchG
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Validated HPLC Method for Purity Assessment of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine
Executive Summary & Analytical Context
1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a critical pharmacophore and intermediate, most notably used in the synthesis of the antihypertensive drug Urapidil . Its purity is paramount because impurities introduced at this stage—specifically positional isomers (2-methoxy vs. 3-methoxy) and unreacted piperazine—can carry forward into the final API, leading to regulatory rejection.
The Analytical Challenge
The analysis of this molecule presents three distinct chromatographic hurdles:
-
Basic Amine Tailing: The secondary amine in the piperazine ring (
) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. -
Positional Isomerism: Separating the 3-methoxy target from the 2-methoxy impurity requires high selectivity, as their hydrophobicity is nearly identical.
-
Polarity Variance: The sample contains both highly polar precursors (piperazine) and moderately hydrophobic impurities (chlorinated alkyl side chains), requiring a gradient method.
This guide presents a validated, stability-indicating RP-HPLC method utilizing amine-suppression technology (Acidic Phosphate + Triethylamine), compared against Ion-Pairing and HILIC alternatives.
Method Comparison: Selecting the Optimal Approach
The following table objectively compares the three standard approaches for phenyl-piperazine analysis.
| Feature | Method A: Acidic Phosphate + TEA (Recommended) | Method B: Ion-Pairing (IP-HPLC) | Method C: HILIC |
| Mechanism | Reversed-Phase with Silanol Blocking | Hydrophobic interaction via ion-pair reagent | Hydrophilic Interaction |
| Stationary Phase | C18 (Base Deactivated/End-capped) | C18 or C8 | Silica or Zwitterionic |
| Peak Shape | Excellent (TEA suppresses tailing) | Good | Variable |
| Isomer Resolution | High (3-OMe vs 2-OMe resolved) | Moderate | Low (Hydrophobic selectivity is poor) |
| Reproducibility | High (Robust pH control) | Medium (Temperature sensitive) | Medium (Long equilibration) |
| MS Compatibility | No (Non-volatile buffer) | No (Sulfonates contaminate MS) | Yes (Ammonium Formate) |
| Suitability | QC / Purity Release | Difficult Separations | LC-MS Impurity ID |
Verdict: Method A is selected for routine purity assessment due to its robustness, superior resolution of positional isomers, and cost-effectiveness.
Validated Experimental Protocol (Method A)
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Instrument: HPLC system with Binary Gradient Pump and Diode Array Detector (DAD).
-
Column: Inertsil ODS-3V or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).
-
Rationale: These "Base Deactivated Silica" (BDS) columns minimize secondary interactions with the piperazine nitrogen.
-
-
Column Temperature: 35°C ± 0.5°C.
-
Detection: UV at 220 nm (Trace impurities) and 270 nm (Assay/Selectivity).
-
Note: The phenyl ether moiety absorbs strongly at 270 nm, reducing interference from non-aromatic solvents.
-
-
Injection Volume: 10 µL.
Mobile Phase Preparation[4][6][7]
-
Buffer (Mobile Phase A):
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water (50 mM). -
Add 1.0 mL of Triethylamine (TEA) .
-
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).
-
Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Injection / Hold for Piperazine |
| 5.0 | 90 | 10 | Isocratic hold |
| 25.0 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 30.0 | 40 | 60 | Wash hydrophobic dimers |
| 31.0 | 90 | 10 | Return to Initial |
| 40.0 | 90 | 10 | Re-equilibration |
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the optimized phosphate/TEA method, highlighting the failure points of alternative strategies.
Caption: Decision tree for selecting the Acidic Phosphate/TEA method over standard RP or HILIC approaches.
Validation Parameters & Acceptance Criteria
To ensure this method is suitable for regulatory submission, the following validation parameters (based on ICH Q2(R1)) must be demonstrated.
System Suitability Test (SST)
Before every analysis run, inject the Standard Solution (0.5 mg/mL) five times.
-
Theoretical Plates (N): > 5000
-
Tailing Factor (T): < 1.5 (Crucial for amines)
Specificity (Forced Degradation)
The method must resolve the main peak from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3%
, Room Temp, 4 hours. -
Requirement: Peak purity threshold > 0.990 (via DAD).
Linearity & Range[4][13]
-
Range: 50% to 150% of target concentration (e.g., 0.25 to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[1][3]
Impurity Profile (Relative Retention Times - RRT)
| Compound | RRT (Approx) | Origin |
| Piperazine | 0.15 | Starting Material (Unreacted) |
| 3-MPEP (Analyte) | 1.00 | Target |
| 2-MPEP (Isomer) | 1.08 | Positional Isomer Impurity |
| Bis-alkylated dimer | 1.85 | Over-reaction byproduct |
Validation Workflow Diagram
The following diagram outlines the sequence of experiments required to validate this method fully.
Caption: Step-by-step workflow for validating the HPLC method according to ICH Q2(R1) guidelines.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Insufficient TEA or high pH | Ensure TEA is added to buffer before pH adjustment. Lower pH to 3.0. |
| Drifting Retention | Temperature fluctuation | Ensure column oven is stable at 35°C. |
| Ghost Peaks | Carryover of hydrophobic dimer | Extend the gradient "Wash" step (60% B) by 5 minutes. |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase A rather than 100% Acetonitrile. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[10][11] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[10]
-
Meyyanathan, S. N., et al. (2012).[4] "Analysis of Urapidil in Pharmaceutical Dosage Form by HPLC." Asian Journal of Research in Chemistry, 5(2). (Provides foundational buffer/TEA conditions for urapidil derivatives).
-
Dolan, J. W. (2008). "Ion Pairing—Blessing or Curse?" LCGC North America, 26(2). (Context for choosing TEA over Ion-Pairing).
-
PubChem. (n.d.). Compound Summary: this compound.[12] National Library of Medicine.
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A Comparative Guide to the Synthetic Efficiency of Urapidil Intermediates
Urapidil, a peripherally acting alpha-1 adrenoceptor antagonist and a central serotonin 5-HT1A receptor agonist, is a crucial medication in the management of hypertension.[1][2] Its unique dual mechanism of action allows for effective blood pressure reduction without the common side effect of reflex tachycardia.[1] The economic and environmental viability of Urapidil production is intrinsically linked to the efficiency of the synthetic routes employed to produce its key intermediates. This guide provides a detailed comparison of established synthetic pathways for two central Urapidil intermediates: 6-amino-1,3-dimethyluracil and 1-(2-methoxyphenyl)piperazine , offering insights into the practical advantages and disadvantages of each approach for researchers, scientists, and professionals in drug development.
The Core Intermediates: Building Blocks of Urapidil
The synthesis of Urapidil fundamentally relies on the coupling of two primary intermediates. The overall synthetic strategy is depicted below:
Figure 1: General synthetic scheme for Urapidil.
This guide will dissect the synthetic routes for each of these key building blocks, providing a comparative analysis of their efficiency.
Synthesis of 6-amino-1,3-dimethyluracil: A Tale of Two Cyclizations
6-amino-1,3-dimethyluracil serves as the pyrimidinedione core of the Urapidil molecule. Two prominent synthetic strategies are commonly employed for its preparation.
Route A: Condensation of N,N'-Dimethylurea with Cyanoacetic Acid Derivatives
This classical approach involves the condensation of N,N'-dimethylurea with an activated cyanoacetic acid derivative, typically ethyl cyanoacetate, followed by cyclization.
Figure 2: Workflow for Route A: Synthesis of 6-amino-1,3-dimethyluracil.
Experimental Protocol (Route A):
A common procedure involves the use of a strong base like sodium amide in an inert solvent such as xylene.[3]
-
Thoroughly mix 20 g of sodium amide and 20 g of dry N,N'-dimethylurea in a reaction vessel containing 20 g of xylene.
-
With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.
-
After the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours.
-
After cooling, carefully quench the reaction with water.
-
Remove the xylene layer.
-
Precipitate the 6-amino-1,3-dimethyluracil by acidification.
Route B: An Improved, Greener Approach with Cyanoacetic Acid
A more recent and environmentally conscious method utilizes cyanoacetic acid directly, often with a condensing agent and under milder conditions. A patented method describes a process that aims to improve yield and purity while simplifying the reaction process.[4]
Experimental Protocol (Route B):
This method involves the dehydration of cyanoacetic acid followed by a staged reaction with 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride.[4]
-
Perform a vacuum distillation of 70% cyanoacetic acid to obtain dehydrated cyanoacetic acid.
-
Cool the reaction vessel containing the dehydrated cyanoacetic acid to 6-8 °C.
-
Add a condensing agent and acetic anhydride to the reaction vessel with stirring.
-
Add 1,3-dimethylurea and conduct a staged reaction.
-
After the reaction is complete, perform a vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
-
The intermediate is then cyclized to yield 6-amino-1,3-dimethyluracil.
Comparison of Route A and Route B
| Parameter | Route A: Classical Condensation | Route B: Improved Cyanoacetic Acid Method |
| Starting Materials | N,N'-Dimethylurea, Ethyl Cyanoacetate, Sodium Amide | N,N'-Dimethylurea, Cyanoacetic Acid, Acetic Anhydride |
| Reagents/Solvents | Xylene, Strong Base (e.g., Sodium Amide) | Acetic Anhydride, Condensing Agent |
| Reaction Conditions | High Temperature (100-120 °C) | Milder, staged temperature profile |
| Yield | Not explicitly stated, but generally moderate | Reported total molar yield of 78.72%[4] |
| Purity | Requires careful purification | Reported purity of 91.714%[4] |
| Safety/Environmental | Use of flammable xylene and highly reactive sodium amide | Avoids toxic substances and aims to reduce pollutants[4] |
Expert Insight: While Route A is a well-established method, the use of sodium amide and high temperatures poses significant safety and handling challenges, particularly on an industrial scale. Route B represents a significant process improvement, offering higher yields and purity under more controlled and environmentally friendly conditions. The simplification of the reaction process and the avoidance of hazardous reagents make it a more attractive option for modern pharmaceutical manufacturing.[4]
Synthesis of 1-(2-methoxyphenyl)piperazine: Navigating Arylation Reactions
1-(2-methoxyphenyl)piperazine is the second key fragment of the Urapidil structure. Its synthesis typically involves the arylation of piperazine.
Route C: Classical Nucleophilic Aromatic Substitution
This traditional method involves the reaction of piperazine with an activated aryl halide, such as 2-chloroanisole or 2-bromoanisole, often in the presence of a base.
Figure 3: Workflow for Route C: Synthesis of 1-(2-methoxyphenyl)piperazine.
Experimental Protocol (Route C):
A general procedure would involve:
-
Dissolving piperazine and a suitable base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF).
-
Adding 2-chloroanisole or 2-bromoanisole to the mixture.
-
Heating the reaction mixture for several hours until the reaction is complete.
-
Cooling the mixture, followed by aqueous workup and extraction with an organic solvent.
-
Purification of the product by distillation or crystallization.
Route D: Palladium-Catalyzed Buchwald-Hartwig Amination
A more modern and versatile approach utilizes a palladium catalyst to couple piperazine with an aryl halide or triflate. This method often proceeds under milder conditions and with higher yields and selectivity.
Experimental Protocol (Route D):
A representative Buchwald-Hartwig amination protocol would be:
-
To a reaction vessel, add 2-bromoanisole, piperazine, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Add an anhydrous, deoxygenated solvent such as toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, and the product is isolated and purified, typically by column chromatography or crystallization. A patent for Urapidil hydrochloride synthesis describes a similar palladium-catalyzed coupling step.[5]
Comparison of Route C and Route D
| Parameter | Route C: Nucleophilic Aromatic Substitution | Route D: Buchwald-Hartwig Amination |
| Starting Materials | Piperazine, 2-Haloanisole | Piperazine, 2-Haloanisole or 2-Anisole Triflate |
| Reagents/Catalysts | Base (e.g., K2CO3) | Palladium Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
| Reaction Conditions | High Temperatures, often harsh | Milder Temperatures |
| Yield | Variable, can be moderate | Generally high yields[5] |
| Substrate Scope | Limited to activated aryl halides | Broad substrate scope |
| Cost/Complexity | Simpler reagents, but can require more energy | More expensive catalyst and ligands, but more efficient |
Expert Insight: While Route C is a more straightforward and cost-effective method in terms of raw materials, it often suffers from lower yields and the need for harsh reaction conditions. Route D, the Buchwald-Hartwig amination, represents a significant advancement in C-N bond formation. Despite the higher initial cost of the catalyst and ligand, the milder reaction conditions, higher yields, and broader substrate scope often make it the more efficient and ultimately more economical choice for large-scale production. The increased selectivity also simplifies purification, reducing downstream processing costs.
Final Assembly of Urapidil: Convergent Synthesis
Once the two key intermediates are synthesized, the final step involves their coupling. A common approach is the reaction of 6-amino-1,3-dimethyluracil with a propyl-linked derivative of 1-(2-methoxyphenyl)piperazine. For instance, 6-((3-chloropropyl)amino)-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione can be reacted with 1-(2-methoxyphenyl)piperazine.[6] An improved synthesis of Urapidil describes the reaction between 6-[(3-chloropropyl) amino]-1, 3-dimethyluracil and 1-(2-methoxy phenyl) piperazine using phase-transfer catalysis, achieving over 80% isolated yield.[7]
Another patented method describes the reaction of 3-[4-(2-methoxyphenyl) piperazine-1-yl] propylamine with 6-chloro-1, 3-dimethyl uracil in water as a solvent, achieving a high yield of over 79%.[8] This "green chemistry" approach is highly advantageous for industrial production due to the use of an environmentally benign solvent and simplified post-treatment.
Conclusion
The efficient synthesis of Urapidil is a testament to the evolution of organic synthesis, moving from classical, often harsh, methodologies to more refined, catalyst-driven, and environmentally conscious processes. For the synthesis of 6-amino-1,3-dimethyluracil , newer methods focusing on direct cyclization with cyanoacetic acid offer significant advantages in terms of yield, purity, and safety over traditional condensation reactions. In the case of 1-(2-methoxyphenyl)piperazine , palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination have largely superseded classical nucleophilic aromatic substitution due to their higher efficiency and milder conditions.
For researchers and drug development professionals, the selection of a synthetic route should be a holistic decision, weighing not only the immediate cost of reagents but also considering factors such as process safety, environmental impact, yield, purity, and the ease of scale-up. The adoption of modern, more efficient synthetic strategies is paramount to ensuring the continued availability of this important antihypertensive medication.
References
- Google Patents. (n.d.). Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
-
PrepChem.com. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved from [Link]
- Eltze, M. (1978). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 28(10a), 1895-1897.
- Google Patents. (n.d.). Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
- Thakur, A., & Kumar, A. (2011). A Clean, Highly Efficient and One-Pot Green Synthesis of Aryl/Alkyl/Heteroaryl-Substituted Bis(6-amino-1,3-dimethyluracil-5-yl)
- Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of medicinal chemistry, 37(10), 1406–1407.
- Urapidil The Premier Urea Derivative For Industrial Synthesis. (2025, December 12).
- Wang, Y., & Zhang, J. (2010). Improvement of the synthesis of urapidil.
- Li, J., et al. (2021). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
- Deka, B., et al. (2016). A convenient 'NOSE' approach used towards the synthesis of 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione derivatives catalyzed by nano-Ag. New Journal of Chemistry, 40(11), 9511-9517.
- Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Google Patents. (n.d.). New process for preparing intermediate of urapidil.
- Google Patents. (n.d.). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
- Ramirez-Marquez, M. G., et al. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine.
- Google Patents. (n.d.). Preparation method of urapidil hydrochloride.
- Google Patents. (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil.
- Google Patents. (n.d.). A kind of preparation technology of Urapidil hydrochloride.
- Seethalakshmi, T., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
- Google Patents. (n.d.). A method of new prepares Urapidil.
- MedPath. (2025, September 14). Urapidil | Advanced Drug Monograph.
- Al-Warhi, T., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 11(54), 34225–34246.
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A Guide to the Characterization of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. This guide provides a comprehensive framework for the characterization of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably Ranolazine.[1][2][3] The methodologies detailed herein are designed to establish the identity, purity, and overall quality of a reference standard for this compound, ensuring its suitability for use in analytical method development, validation, and routine quality control testing.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which samples are compared. Its own identity and purity must be unequivocally established to ensure the accuracy and validity of any subsequent analytical measurements. For a compound like this compound, which may be present as a process-related impurity, a well-characterized standard is essential for:
-
Accurate Quantification: To determine the precise amount of the impurity in a drug substance or product.
-
Method Validation: To assess the performance of analytical methods, such as linearity, accuracy, and precision.
-
Stability Studies: To monitor the degradation of the API and the formation of impurities over time.
This guide will delve into the essential analytical techniques required for a thorough characterization, providing both the "how" and the "why" behind each experimental choice.
Comprehensive Analytical Characterization Workflow
A multi-faceted analytical approach is necessary to fully characterize this compound. The following workflow outlines the key techniques and their respective roles in confirming the structure and purity of the reference standard.
Caption: A comprehensive workflow for the characterization of a chemical reference standard.
Part 1: Structural Elucidation - Confirming Chemical Identity
The first and most critical step is the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
-
Aromatic Protons: Expect complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the methoxyphenoxy ring.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm is indicative of the -OCH₃ group.[2]
-
Piperazine and Ethyl Protons: A series of multiplets in the upfield region (typically δ 2.5-4.2 ppm) will correspond to the methylene protons of the piperazine ring and the ethyl linker.[2][4]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms.
-
Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) correspond to the carbons of the benzene ring.
-
Methoxy Carbon: A signal around δ 55 ppm is characteristic of the methoxy carbon.[2]
-
Piperazine and Ethyl Carbons: Signals in the range of δ 45-70 ppm will be present for the aliphatic carbons of the piperazine and ethyl groups.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common technique for volatile compounds like this.
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of C₁₃H₂₀N₂O₂ (236.31 g/mol ). Key fragmentation patterns would involve the cleavage of the ethylpiperazine side chain and the methoxyphenoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
C-O-C Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.[2]
-
C-N Stretch (Aliphatic Amine): Bands in the region of 1150-1020 cm⁻¹ can be attributed to the C-N stretching of the piperazine ring.[2]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic ring.
Part 2: Purity and Assay - Quantifying the Reference Standard
Once the identity is confirmed, the purity of the reference standard must be accurately determined. No reference standard is 100% pure, and understanding the nature and quantity of impurities is crucial.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is the workhorse for purity determination and assay of organic molecules. A validated method can separate the main compound from its impurities.
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) in a gradient elution | Allows for the separation of impurities with a wide range of polarities. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~275 nm for the methoxyphenoxy chromophore) | Provides good sensitivity for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical purposes. |
The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is an excellent technique for assessing the purity of volatile compounds and for quantifying residual solvents.
Typical GC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of the analyte from potential volatile impurities and residual solvents. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Detector Temp. | 280 °C | Ensures that all eluted compounds are detected. |
| Oven Program | A temperature gradient (e.g., starting at 100°C and ramping to 280°C) | Allows for the separation of compounds with different boiling points. |
Titration
For basic compounds like piperazine derivatives, a potentiometric titration with a standardized acid (e.g., perchloric acid in acetic acid) can provide a highly accurate and precise assay value.[5] This method is based on the stoichiometry of the acid-base reaction and is considered a primary method of analysis.
Comparison of a Typical Reference Standard Lot with an Alternative
For a reference standard of this compound, a high degree of purity is expected. Below is a comparison of a typical, high-quality reference standard with a hypothetical alternative that may be encountered.
| Test | Typical High-Purity Reference Standard | Alternative (Lower Grade) | Justification for Specification |
| Appearance | White to off-white solid | Yellow or brown solid | Color may indicate the presence of degradation products or other impurities. |
| Identity (IR, NMR, MS) | Conforms to structure | May show unexpected signals or fragments | Unambiguous structural confirmation is the foundation of a reference standard. |
| Purity (HPLC) | ≥ 99.5% | < 98.0% | High purity is essential for accurate quantification in analytical methods. |
| Assay (Titration) | 99.0% - 101.0% | 95.0% - 105.0% | A tight assay range ensures the accuracy of the standard's assigned potency. |
| Individual Impurity (HPLC) | ≤ 0.15% | May have impurities > 0.5% | Control of individual impurities is critical, especially for potentially toxic byproducts. |
| Residual Solvents (GC) | Meets USP <467> limits | May exceed recommended limits | Residual solvents can affect the accuracy of weighing and may be toxic. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Chromatographic System:
-
Use a validated HPLC system equipped with a C18 column and a UV detector set to the wavelength of maximum absorbance.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the sample solution in replicate (e.g., n=5) to assess system suitability (e.g., peak area reproducibility).
-
Calculate the purity by area normalization, excluding any peaks from the blank.
-
Protocol 2: Assay by Potentiometric Titration
-
Reagent Preparation:
-
Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the reference standard and dissolve in 50 mL of glacial acetic acid.
-
-
Titration:
-
Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential using a suitable electrode system.
-
Determine the endpoint as the point of maximum inflection of the titration curve.
-
-
Calculation:
-
Calculate the assay value based on the volume of titrant consumed, the normality of the titrant, and the molecular weight of the analyte.
-
Conclusion
The comprehensive characterization of a this compound reference standard is a critical undertaking that underpins the quality and reliability of pharmaceutical analysis. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and potency of their reference material. This rigorous approach ensures that the reference standard is fit for its intended purpose and contributes to the overall quality and safety of pharmaceutical products.
References
-
Pharmaffiliates. Ranolazine-impurities. [Link]
-
Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]
-
SynThink. Ranolazine EP Impurities & USP Related Compounds. [Link]
-
DR JCR BIO. Ranolazine Archives. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Acros Organics. Certificate of Analysis - 1-(2-Methoxyphenyl)piperazine. [Link]
Sources
A Comparative Guide to the Chromatographic Separation of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine and Its Impurities
This guide provides a comprehensive comparison of chromatographic strategies for the separation and analysis of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine and its potential process-related and degradation impurities. As this molecule is a sophisticated intermediate in drug development, ensuring its purity is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method development.
Introduction: The Analytical Challenge
This compound is a dibasic compound featuring a piperazine ring, a flexible ether linkage, and a methoxyphenyl moiety. This combination of functional groups presents a unique analytical challenge. The molecule possesses two sites for protonation (the piperazine nitrogens), a moderate lipophilicity (LogP), and a UV-active chromophore. An effective analytical method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, by-products, and degradation products that may arise during synthesis and storage.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities at specified thresholds. This necessitates the development of highly specific and robust analytical methods.
Profiling Potential Impurities
A robust separation method begins with a thorough understanding of what needs to be separated. Based on common synthetic routes for similar N-alkylated piperazines, we can predict the likely process-related impurities. A plausible synthesis involves the reaction of piperazine with a pre-formed halo-alkoxy ether, such as 1-chloro-2-(3-methoxyphenoxy)ethane.
Predicted Process-Related Impurities:
-
Impurity A (Piperazine): An unreacted starting material. It is highly polar and lacks a strong UV chromophore.
-
Impurity B (3-Methoxyphenol): An unreacted starting material for the ether intermediate.
-
Impurity C (1-Chloro-2-(3-methoxyphenoxy)ethane): A key intermediate.
-
Impurity D (1,4-bis[2-(3-Methoxyphenoxy)ethyl]piperazine): A di-substituted by-product resulting from the reaction of the intermediate with both nitrogens of the piperazine ring.
Potential Degradation Products:
Forced degradation studies, conducted under stress conditions like hydrolysis (acidic, basic), oxidation, heat, and photolysis, are essential to identify potential degradation products and establish the stability-indicating nature of a method.[1][2][3]
-
Impurity E (N-Oxide): Oxidation of the tertiary nitrogen of the piperazine ring is a common degradation pathway for such compounds.[4][5]
-
Impurity F (Ether Cleavage Product): Harsh hydrolytic conditions could cleave the ether bond, regenerating 3-methoxyphenol (Impurity B).
-
Impurity G (Ring-Opened Products): Oxidative stress can lead to the degradation of the piperazine ring itself, forming various polar species.[6]
Below is a logical workflow for identifying and controlling these impurities.
Caption: Workflow for impurity profiling.
Comparative Guide: HPLC vs. Gas Chromatography
The two primary chromatographic techniques for impurity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice depends on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, thermally labile compounds. The vast majority of pharmaceutical molecules, including this compound and its key impurities.[7][8][9] | Best for volatile and thermally stable compounds. Primarily used for residual solvent analysis and some volatile starting materials.[1] |
| Primary Technique | Reversed-Phase HPLC (RP-HPLC): The workhorse for this type of analysis, separating compounds based on hydrophobicity. | Headspace GC: The standard for residual solvent analysis as per ICH Q3C. |
| Detection | UV-Vis/PDA is highly effective due to the methoxyphenyl chromophore. MS, ELSD, or CAD for non-chromophoric impurities like Piperazine. | Flame Ionization Detector (FID) is robust and universal for organic compounds. Mass Spectrometry (MS) for definitive identification. |
| Pros | - High resolution and efficiency. - Versatile (many column and mobile phase choices). - Non-destructive. - Well-established for stability-indicating assays. | - Excellent for volatile impurities. - High sensitivity for residual solvents. - Can be coupled with MS for powerful identification. |
| Cons | - May struggle with highly polar impurities like Piperazine on standard C18 columns. - Mobile phase preparation can be complex. | - Not suitable for non-volatile or thermally unstable compounds (like the main API and larger impurities). - Derivatization may be required for polar compounds. |
Experimental Protocols & Method Comparison
Reversed-Phase HPLC: The Primary Approach
The basic nature of the piperazine moiety is the most critical factor in RP-HPLC method development. The pKa values for piperazine's two nitrogens are approximately 9.7 and 5.3. N-alkylation, as in our target molecule, typically lowers these values slightly.[10] To ensure good peak shape and consistent retention, the pH of the mobile phase must be controlled with a buffer, ideally keeping it at least 2 pH units away from the pKa of the analytes. A mobile phase pH between 3 and 5 is a logical starting point.
Experimental Workflow for HPLC Method Development:
Caption: HPLC Method Development Workflow.
Protocol 1: General Purpose RP-HPLC Method
This method is designed as a robust starting point for separating the main component from its less polar by-products and more polar degradants.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 220 nm & 275 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Rationale: The C18 column provides excellent hydrophobic retention for the parent molecule and its larger impurities like Impurity D. The acidic pH (3.0) ensures that the piperazine nitrogens are fully protonated, leading to sharp, symmetrical peaks. A gradient is necessary to elute the highly polar Piperazine (Impurity A) near the solvent front while still being able to resolve and elute the much more hydrophobic di-substituted impurity (Impurity D). PDA detection at two wavelengths allows for the detection of impurities that may have different absorbance maxima.
Protocol 2: Alternative RP-HPLC Method for Improved Peak Shape
For basic compounds, columns with advanced end-capping or alternative stationary phases can offer superior peak shape.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: (Same as Protocol 1, may require adjustment).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA and/or Mass Spectrometer (MS).
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Rationale: A Phenyl-Hexyl column offers alternative selectivity through pi-pi interactions with the methoxyphenyl ring, which can help in resolving positional isomers or other closely related impurities. Using formic acid as a mobile phase modifier makes the method MS-compatible, which is invaluable for identifying unknown degradation products.[9]
Performance Comparison (Predicted)
| Analyte | Expected Elution Order (Protocol 1) | Key Separation Challenge |
| Impurity A (Piperazine) | 1 (Very Early) | Retention on a C18 column. May require a different method (e.g., HILIC or derivatization) for accurate quantification.[11][12][13] |
| Impurity B (3-Methoxyphenol) | 3 | Resolution from the main peak. |
| API | 4 | Peak tailing due to interaction with residual silanols. |
| Impurity C (Intermediate) | 2 | May be reactive on column. |
| Impurity D (Di-substituted) | 5 (Late Eluting) | Ensuring complete elution from the column within a reasonable run time. |
| Impurity E (N-Oxide) | Earlier than API | Resolution from other polar degradants. |
Gas Chromatography: A Complementary Technique
GC is not suitable for the analysis of the parent compound but is the gold standard for residual solvents and can be adapted for certain volatile starting materials.
Protocol 3: Headspace GC for Residual Solvents (ICH Q3C)
-
Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
40 °C for 20 min
-
Ramp to 240 °C at 10 °C/min
-
Hold at 240 °C for 20 min
-
-
Injector Temp: 140 °C.
-
Detector (FID) Temp: 250 °C.
-
Headspace Conditions:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 60 min.
-
-
Diluent: Dimethyl sulfoxide (DMSO).
Rationale: This method is based on standard pharmacopeial procedures (e.g., USP <467>). Headspace sampling avoids injecting the non-volatile API onto the GC column. The G43 stationary phase is designed to resolve the common solvents listed in the ICH Q3C guidelines.
Protocol 4: GC-FID for Starting Material Analysis (Impurity B & C)
This method would be used for quality control of incoming raw materials rather than for the final product.
-
Column: G3 phase (e.g., DB-17), 30 m x 0.53 mm, 1.0 µm film thickness.[1]
-
Carrier Gas: Helium.
-
Oven Program: Start at 150 °C, ramp to 260 °C.
-
Injector Temp: 250 °C.
-
Detector (FID) Temp: 260 °C.
-
Injection: 1 µL, split injection.
-
Diluent: Methanol.
Rationale: A mid-polarity column like DB-17 provides good separation for aromatic compounds like 3-methoxyphenol and its chlorinated intermediate. Direct injection is feasible for these relatively volatile and thermally stable compounds.
Conclusion and Recommendations
For the comprehensive quality control of this compound, a multi-faceted chromatographic approach is necessary.
-
Primary Method: A stability-indicating Reversed-Phase HPLC method is the core requirement. We recommend starting development with a robust C18 column and a buffered mobile phase at acidic pH (e.g., Protocol 1). For optimization, exploring alternative selectivities with a Phenyl-Hexyl column and employing an MS-compatible mobile phase (Protocol 2) is highly advised to facilitate the identification of unknown impurities.
-
Complementary Method: A Headspace GC-FID method (Protocol 3) is mandatory for the control of residual solvents, adhering to ICH Q3C guidelines.
-
Method Validation: Once developed, the primary HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
This comparative guide provides a robust framework for developing and implementing a scientifically sound and regulatory-compliant control strategy for this compound. By understanding the potential impurities and applying fundamental chromatographic principles, researchers can ensure the quality and safety of this important pharmaceutical intermediate.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbio. [Link]
- Jadhav, S. B., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Raj, S., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
-
SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Navaneeswari, S., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
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- United Nations Office on Drugs and Crime. (2009).
- Singh, B., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. [Link]
- Navaneeswari, S., & Reddy, G. S. (2012).
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
- Google Patents. (n.d.).
- Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry.
- Panczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
- Navaneeswari, S., & Reddy, G. S. (2012).
- Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering.
- Ashenfelter, M. H., et al. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Raj, S., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry.
- Li, Y., et al. (2009). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online.
- Elfahmi. (2006). Phytochemical and Biosynthetic Studies of Lignans, with a Focus on Indonesian Medicinal Plants. University of Groningen.
- Ziegler, D. M., & Poulsen, L. L. (1977). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Drug Metabolism and Disposition.
- Corina, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
